molecular formula C26H27Cl2FN6O3 B612282 Ensartinib CAS No. 1370651-20-9

Ensartinib

Cat. No.: B612282
CAS No.: 1370651-20-9
M. Wt: 561.4 g/mol
InChI Key: GLYMPHUVMRFTFV-QLFBSQMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ensartinib is under investigation in clinical trial NCT03420508 (Treating Patients With Melanoma and ALK Alterations With this compound).
This compound is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) and is used to treat adults with locally advanced or metastatic non-small cell lung cancer. This compound is associated with transient elevations in serum aminotransferase levels and bilirubin during therapy and rare instances of drug induced liver injury.
This compound is an orally available small molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ALK kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to the disruption of ALK-mediated signaling and eventually inhibits tumor cell growth in ALK-expressing tumor cells. In addition, this compound inhibits various other kinases, including the receptor tyrosine kinase c-Met (hepatocyte growth factor receptor;  HGFR;  MET) and the receptor tyrosine kinase C-ros oncogene 1 (ROS1). ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors;  ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
anaplastic lymphoma kinase (ALK) inhibitor for the treatment of ALK-positive non-small-cell lung cancer
See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYMPHUVMRFTFV-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370651-20-9
Record name Ensartinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ensartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ENSARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Journey of Ensartinib: A Potent ALK Inhibitor from Bench to Bedside

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ensartinib (X-396) is a second-generation, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant clinical benefit in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound. We detail its mechanism of action, inhibitory activity against wild-type and mutant ALK, preclinical efficacy in cellular and in vivo models, and comprehensive clinical trial data from Phase I/II and the pivotal Phase III eXalt3 study. Furthermore, this guide outlines the key experimental protocols utilized in the characterization of this compound and visualizes the ALK signaling pathway and the drug's development workflow.

Introduction: The Challenge of ALK-Positive NSCLC

Anaplastic lymphoma kinase (ALK) gene rearrangements are oncogenic drivers in approximately 3-7% of non-small cell lung cancers (NSCLC), leading to the expression of fusion proteins with constitutive kinase activity.[1][2] This aberrant signaling promotes uncontrolled cell proliferation and survival.[3][4] While the first-generation ALK inhibitor, crizotinib, showed significant efficacy compared to chemotherapy, patients often develop resistance, frequently through secondary mutations in the ALK kinase domain or the development of central nervous system (CNS) metastases.[5] This created a critical need for next-generation ALK inhibitors with improved potency, broader activity against resistance mutations, and better CNS penetration. This compound was developed to address these unmet needs.

Mechanism of Action and Preclinical Profile

This compound is an aminopyridazine-based small molecule that acts as a potent ATP-competitive inhibitor of the ALK tyrosine kinase.[3][6] By binding to the ATP-binding pocket of ALK, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, thereby inhibiting tumor cell growth and inducing apoptosis.[3][4][7]

Kinase Inhibitory Activity

This compound demonstrates potent inhibition of wild-type ALK and a wide range of clinically relevant ALK resistance mutations.[8] Notably, it is significantly more potent than crizotinib.[6] Its inhibitory activity extends to other kinases, including ROS1 and MET.[9]

Table 1: this compound Kinase and Cellular Inhibitory Activity

Target/Cell LineIC50 (nM)Notes
Kinases
Wild-type ALK<0.4[10]
ALK F1174 mutant<0.4
ALK C1156Y mutant<0.4Crizotinib resistance mutation
ALK L1196M mutant<0.4Crizotinib resistance mutation
ALK S1206R mutant<0.4
ALK T1151 mutant<0.4
ALK G1202R mutant3.8A common resistance mutation to first and second-generation ALK inhibitors
MET0.74[10]
TPM3-TRKA<1[8]
TRKC<1[8]
GOPC-ROS1<1[8]
EphA21-10[8]
EphA11-10[8]
EphB11-10[8]
Cell Lines
H3122 (EML4-ALK E13;A20)15[10]ALK-positive NSCLC cell line
H2228 (EML4-ALK E6a/b;A20)45[10]ALK-positive NSCLC cell line
SUDHL-1 (NPM-ALK)9[10]Anaplastic large-cell lymphoma cell line
SY5Y (ALK F1174L)68[10]Neuroblastoma cell line
MKN-45 (c-MET amplified)156[10]Gastric carcinoma cell line
In Vivo Antitumor Activity

In preclinical xenograft models using the H3122 ALK-positive NSCLC cell line, this compound demonstrated significant tumor growth inhibition.[2][6] These studies also established a favorable pharmacokinetic and safety profile, supporting its advancement into clinical trials.[6]

Clinical Development of this compound

The clinical development of this compound has progressed through rigorous Phase I, II, and III trials, ultimately leading to its approval for the first-line treatment of ALK-positive NSCLC.[2][11]

Phase I/II Studies

A first-in-human, multicenter Phase I/II study (eXalt2, NCT01625234) established the safety, recommended Phase II dose (RP2D), and preliminary efficacy of this compound in patients with advanced solid tumors, with an expansion cohort for ALK-positive NSCLC.[7]

  • Dose Escalation and RP2D : The dose was escalated from 25 mg to 250 mg once daily. The RP2D was determined to be 225 mg once daily based on the safety and tolerability profile, with rash being the most common dose-limiting toxicity.[12]

  • Pharmacokinetics : this compound exhibited moderate absorption and slow elimination. The mean Cmax and AUC increased with dose, and a steady state was reached within 15 days.[12]

  • Efficacy : this compound demonstrated promising antitumor activity in both ALK TKI-naïve and previously treated patients, including those with CNS metastases.

Table 2: Key Pharmacokinetic Parameters of this compound (225 mg)

ParameterValue
Tmax (median)3.00-4.00 hours
T1/2 (mean)21.0-30.2 hours
Apparent Volume of Distribution1,720 L[5]
Plasma Protein Binding91.6%[5]
MetabolismPredominantly via CYP3A4[5]

Table 3: Efficacy Results from the Phase I/II Study (eXalt2)

Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
ALK-positive (evaluable, ≥200 mg)60%9.2 months
ALK TKI-naïve80%26.2 months
Prior Crizotinib Only69%9.0 months
Intracranial RR (patients with measurable brain metastases)64%Not Reported
Phase III eXalt3 Trial

The eXalt3 trial (NCT02767804) was a randomized, open-label, multicenter Phase III study comparing the efficacy and safety of this compound versus crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.[6][11] The trial met its primary endpoint, demonstrating the superiority of this compound over crizotinib.[11]

Table 4: Efficacy Results from the Phase III eXalt3 Trial

OutcomeThis compound (n=143)Crizotinib (n=147)Hazard Ratio (95% CI); p-value
Median PFS (Blinded Independent Central Review)25.8 months[11]12.7 months[11]0.56 (0.40, 0.79); p=0.0007[11]
Overall Survival (OS)Not statistically significant difference[11]Not statistically significant difference[11]0.88 (0.63, 1.23); p=0.4570[11]
Overall Response Rate (ORR)74%67%
Intracranial Response Rate (patients with baseline brain metastases)64%21%
Safety and Tolerability

This compound is generally well-tolerated. The most common treatment-related adverse events are rash, nausea, pruritus, vomiting, and fatigue, which are mostly mild to moderate in severity.[12]

Key Experimental Protocols

Biochemical Kinase Inhibition Assay (Reaction Biology HotSpot™ Assay)
  • Principle : A radiometric assay that directly measures the transfer of the gamma-phosphate from [γ-³³P]-ATP to a peptide or protein substrate by the kinase.

  • Protocol Outline :

    • A solution containing the specific ALK kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and any required cofactors is prepared in a reaction buffer.

    • This compound, at various concentrations, is added to the kinase-substrate mixture.

    • The enzymatic reaction is initiated by the addition of [γ-³³P]-ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]-ATP using a P81 phosphocellulose filter-binding method.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay
  • Principle : To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

  • Protocol Outline :

    • ALK-positive human cancer cell lines (e.g., H3122, H2228) are seeded in 96-well plates at a density of 4,000-25,000 cells per well and allowed to adhere overnight.[8]

    • Cells are treated with a range of concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for 72 hours.

    • Cell viability is assessed using a reagent such as CellTiter-Blue™, which measures the metabolic activity of viable cells.

    • Fluorescence is measured using a spectrophotometer.

    • IC50 values are calculated by normalizing the fluorescence of treated cells to that of vehicle-treated controls and fitting the data to a non-linear regression model.

In Vivo Tumor Xenograft Model
  • Principle : To evaluate the antitumor efficacy of this compound in a living organism.

  • Protocol Outline :

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human ALK-positive NSCLC cells (e.g., H3122).

    • Tumors are allowed to grow to a specified average volume (e.g., 450 mm³).

    • Mice are randomized into treatment and control groups.

    • The treatment group receives this compound orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives a vehicle solution.

    • Tumor volume and body weight are measured regularly throughout the study.

    • The antitumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

Visualizing the Science of this compound

ALK Signaling Pathway and this compound Inhibition

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Ligand (e.g., EML4 fusion) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Dimerization & Constitutive Activation ADP ADP ALK->ADP PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway ALK->RAS_MEK_ERK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT This compound This compound This compound->ALK Inhibition ATP ATP ATP->ALK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MEK_ERK->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

This compound Discovery and Development Workflow

Ensartinib_Development Discovery Compound Discovery (Aminopyridazine-based) Preclinical Preclinical Studies (Kinase & Cell Assays, Xenografts) Discovery->Preclinical Phase1_2 Phase I/II Trial (eXalt2) (Safety, RP2D, Preliminary Efficacy) Preclinical->Phase1_2 Phase3 Phase III Trial (eXalt3) (Superiority vs. Crizotinib) Phase1_2->Phase3 Approval Regulatory Approval (First-line ALK+ NSCLC) Phase3->Approval

Caption: Key milestones in the discovery and development of this compound.

Conclusion

This compound represents a significant advancement in the treatment of ALK-positive NSCLC. Its rational design has resulted in a potent ALK inhibitor with a broad spectrum of activity against resistance mutations and demonstrated superiority over the first-generation inhibitor crizotinib in the first-line setting. The comprehensive preclinical and clinical data summarized in this guide underscore the successful translation of a targeted therapeutic from initial discovery to a valuable clinical option for patients. The detailed experimental methodologies provided herein offer a resource for researchers in the ongoing development of novel anticancer agents.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ensartinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensartinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis pathway of this compound. Additionally, it includes key experimental data, detailed protocols for relevant assays, and a visualization of its mechanism of action through the ALK signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide, is a complex small molecule with the chemical formula C₂₆H₂₇Cl₂FN₆O₃.[3] Its structure is characterized by a central pyridazine carboxamide core, a chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group, and a substituted phenyl ring bearing a (3R,5S)-3,5-dimethylpiperazine-1-carbonyl moiety.

PropertyValueSource
Molecular Formula C₂₆H₂₇Cl₂FN₆O₃[3]
Molecular Weight 561.44 g/mol [4]
CAS Number 1370651-20-9[4]
Appearance Solid[5]
Solubility Insoluble in water. Soluble in DMSO and Ethanol.[6]
SMILES C--INVALID-LINK--N--INVALID-LINK--C3">C@@HC4=C(Cl)C(F)=CC=C4Cl
InChI InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1

Synthesis Pathway

The synthesis of this compound can be accomplished through a multi-step process, which can be broadly divided into the preparation of three key intermediates followed by their coupling and final deprotection.

Diagram of this compound Synthesis Pathway

Ensartinib_Synthesis cluster_step1 Step 1: Preparation of Dihalogenated Pyridazine cluster_step2 Step 2: Preparation of Chiral Ether Carboxylic Acid cluster_step3 Step 3: Preparation of Aniline Intermediate cluster_final Final Coupling and Deprotection A Dichloropyridazine B Amino-pyridazine A->B NH4OH C Dihalogenated Pyridazine Building Block B->C Br2, base D Benzylic Alcohol Mixture E Resolved Chiral Alcohol D->E N-Boc-D-proline F Chiral Ether E->F NaH, THF G Protected Ether F->G Boc2O H Ester Intermediate G->H CO, EtOH, Pd catalyst I Carboxylic Acid Intermediate H->I Saponification N Coupled Product I->N Coupling with M J Piperazine K Amide J->K Coupling L Boc-protected Amide K->L Boc2O M Aniline Intermediate L->M Nitro reduction O This compound Dihydrochloride N->O Isopropanolic HCl

Caption: Overall synthetic route for this compound dihydrochloride.

Detailed Experimental Protocol for Synthesis

The synthesis of this compound dihydrochloride is a three-step process involving the preparation of key intermediates: this compound Amino Pyridazine and this compound Carboxylic Acid, followed by their coupling and salt formation.[7]

Step 1: Preparation of this compound Amino Pyridazine

  • Amination of Dichloropyridazine: Dichloropyridazine is treated with ammonium hydroxide in a nucleophilic aromatic substitution (SNAr) reaction to yield the corresponding amino-pyridazine in approximately 82% yield.[7]

  • Dihalogenation: The resulting amino-pyridazine undergoes bromination under basic conditions to afford the dihalogenated pyridazine building block. This step proceeds with a reported yield of 35%.[7]

Step 2: Preparation of this compound Carboxylic Acid

  • Resolution of Benzylic Alcohol: A racemic mixture of the benzylic alcohol is resolved using N-Boc-D-proline via standard esterification conditions to provide the desired chiral alcohol with a 51% yield.[7]

  • Ether Formation: The resolved alcohol is then reacted with the dihalogenated pyridazine from Step 1 in the presence of sodium hydride in tetrahydrofuran (THF). This substitution reaction yields the chiral ether intermediate in 38% yield.[7]

  • Protection and Carbonylation: The amino group of the ether intermediate is protected with a di-tert-butyl dicarbonate (Boc) group. This is followed by a metal-catalyzed carbonylative insertion in ethanol to form an ester.[7]

  • Saponification: The ester is then saponified to yield the corresponding carboxylic acid intermediate.[7]

Step 3: Final Assembly and Salt Formation

  • Amide Formation and Reduction: A piperazine derivative is first coupled with a suitable carboxylic acid to form an amide. The resulting amide is then Boc-protected, and a nitro group is reduced to an aniline.[7]

  • Final Coupling: The aniline intermediate is then coupled with the carboxylic acid prepared in Step 2.[7]

  • Deprotection and Salt Formation: The final coupled product is treated with isopropanolic hydrochloric acid to remove the Boc protecting groups and to form the dihydrochloride salt of this compound.[7]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the anaplastic lymphoma kinase (ALK) protein and its various mutated forms.[8] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, which produces a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cancer cell proliferation and survival.[9][10] this compound binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[10]

Diagram of this compound's Effect on the ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->ALK Inhibition

References

Preclinical Pharmacokinetics and Pharmacodynamics of Ensartinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its design aims to overcome resistance mechanisms to first-generation inhibitors like crizotinib and to improve central nervous system (CNS) penetration.[3][4] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data and experimental methodologies.

Pharmacodynamics

Mechanism of Action

This compound is an aminopyridazine-based small molecule that competitively binds to the ATP-binding site of the ALK tyrosine kinase domain.[5] This inhibition prevents the phosphorylation and subsequent activation of ALK, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[5][6] By halting these proliferative signals, this compound induces apoptosis and reduces tumor cell growth.[6][7] Beyond wild-type ALK, this compound demonstrates potent activity against a wide range of ALK fusion proteins and resistance mutations.[2][3] It also exhibits inhibitory activity against other tyrosine kinases, including ROS1, MET, ABL1, and EphA2.[5][8][9]

ALK Signaling Pathway Inhibition by this compound

The following diagram illustrates the ALK signaling pathway and the point of inhibition by this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf cluster_pi3k_akt cluster_jak_stat cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ALK

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against wild-type ALK, various ALK mutations known to confer resistance to crizotinib, and other oncogenic kinases.[3][4] It is reportedly 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines.[4][9]

TargetIC50 (nmol/L)Cell Line/Assay
ALK (Wild-Type) <0.4[3]Biochemical Kinase Assay
ALK Mutants
F1174<0.4[3]Biochemical Kinase Assay
C1156Y<0.4[3]Biochemical Kinase Assay
L1196M<0.4[3]Biochemical Kinase Assay
S1206R<0.4[3]Biochemical Kinase Assay
T1151<0.4[3]Biochemical Kinase Assay
G1202R3.8[3]Biochemical Kinase Assay
Other Kinases
TPM3-TRKA<1[3]Biochemical Kinase Assay
TRKC<1[3]Biochemical Kinase Assay
GOPC-ROS1<1[3]Biochemical Kinase Assay
MET1.8[8]Biochemical Kinase Assay
Cell Lines
MKN-45 (c-MET expanded)156[8]Cell Proliferation Assay

Table 1: In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy

Preclinical studies in animal models have confirmed the anti-tumor activity of this compound. In xenograft models using H3122 lung cancer cells, which harbor the EML4-ALK fusion, this compound demonstrated potent and dose-dependent tumor growth inhibition.[2][3] Furthermore, in animal studies, the brain concentration of this compound at a therapeutic dose was found to be four times higher than the IC50 required for the growth inhibition of ALK-positive cells in vitro.[10] this compound was also significantly more effective than crizotinib at inhibiting the intracranial growth of the SH-SY5Y neuroblastoma model, which harbors the F1174L ALK mutation.[10]

Pharmacokinetics

Preclinical pharmacokinetic data for this compound is supported by extensive human clinical trial data, which provides a robust understanding of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Preclinical and Clinical Pharmacokinetic Parameters
ParameterValueSpecies/Study Type
Absorption
Tmax (median)3.0 - 4.0 h[11]Human, Phase 1
Effect of FoodNo clinically significant differences[7]Human
Distribution
Apparent Volume of Distribution (Vd/F)1,720 L[7]Human
Plasma Protein Binding91.6%[7]Human
Brain PenetrationDemonstrated in mouse models[10]Mouse
Metabolism
Primary PathwayPredominantly metabolized by CYP3A[7]In Vitro / Human
Excretion
Total Recovery (radiolabeled dose)~101% (91% feces, 10% urine)[12]Human
Unchanged in Feces38%[7][12]Human
Unchanged in Urine4.4%[7]Human
Elimination
Half-life (t1/2)~30 hours (steady-state)[7]Human

Table 2: Summary of this compound Pharmacokinetic Parameters.

Metabolism and Drug-Drug Interactions

This compound is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[7][13] In vitro studies have shown that this compound is a time-dependent inhibitor of CYP3A, suggesting a potential for drug-drug interactions when co-administered with CYP3A substrates.[14] Additionally, this compound has been identified as a potent inhibitor of the drug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which may modulate multidrug resistance and lead to clinically relevant pharmacokinetic interactions.[15]

ADME Process Overview

The following diagram provides a high-level overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) process for this compound.

ADME_Workflow cluster_intake Intake & Absorption cluster_circulation Distribution & Metabolism cluster_excretion Elimination Oral Oral Administration (225 mg once daily) GI Gastrointestinal Tract (Absorption) Oral->GI Tmax: 3-4h Plasma Systemic Circulation (Plasma Protein Binding: 91.6%) GI->Plasma Tissues Tissue Distribution (Vd: 1,720 L) Includes CNS Penetration Plasma->Tissues Liver Liver Metabolism (Primarily CYP3A4) Plasma->Liver Urine Renal Excretion (~10% of dose) (4.4% unchanged) Plasma->Urine Liver->Plasma Metabolites Feces Fecal Excretion (~91% of dose) (38% unchanged) Liver->Feces Biliary Excretion

Caption: Overview of this compound's ADME (Absorption, Distribution, Metabolism, Excretion).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of typical experimental protocols used in the evaluation of this compound.

Biochemical Kinase Activity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

  • Methodology:

    • Recombinant wild-type and mutant ALK kinases are incubated with a specific substrate peptide and ATP.

    • This compound is added in a range of concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

    • Inhibition curves are generated by plotting the percentage of kinase activity against the logarithm of the this compound concentration.

    • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the growth of cancer cell lines.

  • Methodology:

    • ALK-positive and control cancer cell lines (e.g., H3122) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or a vehicle control.

    • After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

    • The results are expressed as a percentage of the vehicle-treated control.

    • IC50 values are determined by plotting cell viability against the drug concentration and fitting the data to a dose-response model.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human ALK-positive cancer cells (e.g., H3122).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

    • Efficacy is assessed by comparing the tumor growth inhibition in the treated groups relative to the control group.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapy like this compound.

Experimental_Workflow cluster_invitro cluster_invivo Discovery Target Identification (e.g., ALK fusions) InVitro In Vitro Studies Discovery->InVitro InVivo In Vivo Studies InVitro->InVivo KinaseAssay Biochemical Kinase Assays (IC50 Determination) CellAssay Cell-Based Assays (Proliferation, Apoptosis) PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Xenograft Xenograft Models (Tumor Growth Inhibition) CNS_Model Intracranial Models (Brain Penetration) Safety Safety & Toxicology PKPD->Safety Clinical Clinical Trials Safety->Clinical

Caption: Preclinical development workflow for a targeted cancer therapy.

Conclusion

The preclinical data for this compound reveal a potent and selective ALK inhibitor with significant activity against both wild-type and resistant ALK mutations. Its favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, supports its clinical development. The in vitro and in vivo studies provide a strong rationale for its efficacy in ALK-positive NSCLC, which has been confirmed in subsequent clinical trials. Understanding these foundational preclinical characteristics is essential for researchers and clinicians working to optimize its use and develop next-generation targeted therapies.

References

Ensartinib: A Comprehensive Technical Guide to its Target Profile and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensartinib (X-396) is a potent and selective next-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) recently approved for the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] This technical guide provides an in-depth analysis of this compound's target profile, mechanism of action, and known off-target effects. Detailed experimental methodologies for key assays are provided, along with a comparative analysis of its potency and selectivity against other approved ALK inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[4] this compound is an aminopyridazine-based small molecule designed to potently inhibit ALK and overcome resistance mechanisms observed with first-generation inhibitors like crizotinib.[5][6] It has demonstrated superior efficacy compared to crizotinib in clinical trials, particularly in patients with brain metastases, owing to its ability to penetrate the blood-brain barrier.[6][7] Understanding the complete target profile and potential off-target activities of this compound is crucial for optimizing its clinical application and anticipating potential adverse effects.

On-Target Profile: Anaplastic Lymphoma Kinase (ALK)

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[6] In ALK-rearranged NSCLC, the resulting fusion protein is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS-MEK-ERK and PI3K-AKT pathways.[4][6] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and subsequent activation, thereby inhibiting downstream signaling and inducing apoptosis in ALK-dependent tumor cells.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->ALK Inhibits

Figure 1: this compound Mechanism of Action in ALK-Positive NSCLC.

Potency Against Wild-Type and Mutant ALK

This compound demonstrates potent inhibitory activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations. This includes mutations that confer resistance to first and second-generation ALK inhibitors.[4][8]

TargetThis compound IC₅₀ (nM)
Wild-Type ALK <0.4
ALK Mutants
L1196M (Gatekeeper)<0.4
C1156Y<0.4
F1174<0.4
S1206R<0.4
T1151<0.4
G1202R3.8
Table 1: this compound Inhibitory Potency (IC₅₀) Against Wild-Type and Mutant ALK. Data compiled from in vitro biochemical assays.[4][8]

Off-Target Profile and Selectivity

While highly potent against ALK, this compound exhibits activity against a limited number of other kinases, which constitutes its off-target profile. Understanding this profile is essential for predicting potential side effects and exploring possible therapeutic applications in other cancers.

Known Off-Target Kinases

Biochemical screening has identified several other kinases that are inhibited by this compound, generally at concentrations higher than those required for ALK inhibition.

Off-Target KinaseThis compound IC₅₀ (nM)
MET0.74
ROS1<1
TRKA (TPM3-TRKA)<1
TRKC<1
EphA11-10
EphA21-10
EphB11-10
Table 2: this compound Inhibitory Potency (IC₅₀) Against Known Off-Target Kinases. Data from biochemical assays.[4][8]
Comparative Selectivity Profile

A comparative analysis of the inhibitory activity of this compound and other approved ALK inhibitors against a selection of key on- and off-targets highlights differences in their selectivity profiles.

KinaseThis compound IC₅₀ (nM)Crizotinib IC₅₀ (nM)Ceritinib IC₅₀ (nM)Alectinib IC₅₀ (nM)Brigatinib IC₅₀ (nM)Lorlatinib IC₅₀ (nM)
ALK <0.4 ~20-500.2 1.9 0.6 1.2
MET0.74~5-10>1000>1000>1000>1000
ROS1<1~1.7~25>10001.9~7
IGF-1R-~1008>1000~100-
InsR--7-~160-
FLT3--60-2.1-
Table 3: Comparative IC₅₀ Values of ALK Inhibitors Against a Panel of Kinases. Data compiled from multiple sources. Note: Assay conditions may vary between studies.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target and off-target profile of kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the affinity of a compound for a kinase.

cluster_workflow LanthaScreen™ Eu Kinase Binding Assay Workflow A Prepare 3X Compound Dilutions D Dispense 5µL of 3X Compound to Assay Plate A->D B Prepare 3X Kinase/Eu-Antibody Mixture E Add 5µL of 3X Kinase/Antibody Mix B->E C Prepare 3X Fluorescent Tracer F Add 5µL of 3X Tracer C->F D->E E->F G Incubate at Room Temperature (60 min) F->G H Read TR-FRET Signal G->H

Figure 2: Workflow for LanthaScreen™ Kinase Binding Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 3X serial dilution of the test compound (e.g., this compound) in the assay buffer.

    • Prepare a 3X mixture of the target kinase and a Europium (Eu)-labeled anti-tag antibody in the assay buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

  • Assay Assembly (384-well plate):

    • Add 5 µL of the 3X compound dilution to the appropriate wells.

    • Add 5 µL of the 3X kinase/Eu-antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation and Detection:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the Eu donor and Alexa Fluor™ 647 acceptor wavelengths.

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

    • IC₅₀ values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a compound.

Methodology:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., NCI-H3122, an ALK-positive NSCLC line) in a 96-well, opaque-walled plate at a predetermined density to ensure logarithmic growth during the assay.

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound) in the cell culture medium.

    • Add the compound dilutions to the wells and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

    • IC₅₀ values are calculated by normalizing the data to untreated controls and fitting to a dose-response curve.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H3122) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound (this compound) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volumes and body weights regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.

Clinical Manifestations of Off-Target Effects: Adverse Events

The clinical safety profile of this compound provides insights into its potential off-target effects in humans. The most common treatment-related adverse events (TRAEs) observed in clinical trials are summarized below.

Adverse EventAny Grade (%)Grade 3-4 (%)
Rash56-6811-15
Nausea36<5
Pruritus (Itching)28<5
Vomiting26<5
Fatigue22<5
Musculoskeletal Pain361.4
Constipation310
Cough310.7
Edema21<1
Elevated ALT/AST38-48<13
Table 4: Common Treatment-Related Adverse Events with this compound. Data compiled from Phase I/II and Phase III clinical trials.[12][13][14]

The high incidence of rash is a notable feature of this compound's safety profile and may be related to its off-target activity or its accumulation in the skin.[7]

Discussion and Conclusion

This compound is a highly potent ALK inhibitor with a well-defined on-target mechanism of action. Its superior efficacy against both wild-type and a broad range of mutant ALK variants, coupled with its ability to penetrate the central nervous system, establishes it as a valuable therapeutic option for ALK-positive NSCLC.

The off-target profile of this compound is characterized by inhibitory activity against a small number of other kinases, most notably MET and ROS1. While this polypharmacology could contribute to its anti-tumor activity in certain contexts, it may also be responsible for some of the observed adverse events. The distinct safety profile of this compound, particularly the high incidence of rash, differentiates it from other ALK inhibitors and warrants further investigation into the underlying mechanisms.

This technical guide provides a comprehensive overview of the target and off-target profile of this compound, supported by detailed experimental protocols and comparative data. This information is intended to aid researchers and clinicians in better understanding the molecular pharmacology of this important new therapeutic agent.

cluster_on_target On-Target Effects cluster_off_target Off-Target Effects ALK_Inhibition Potent ALK Inhibition (Wild-Type & Mutants) Tumor_Regression Tumor Regression in ALK+ Models ALK_Inhibition->Tumor_Regression Clinical_Efficacy Superior Clinical Efficacy in ALK+ NSCLC Tumor_Regression->Clinical_Efficacy Other_Kinase_Inhibition Inhibition of MET, ROS1, etc. Adverse_Events Clinical Adverse Events (Rash, GI, etc.) Other_Kinase_Inhibition->Adverse_Events This compound This compound This compound->ALK_Inhibition This compound->Other_Kinase_Inhibition

Figure 3: Logical Relationship of this compound's On- and Off-Target Effects.

References

Ensartinib's In Vitro Potency Against ALK Fusion Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of Ensartinib, a novel and potent anaplastic lymphoma kinase (ALK) inhibitor, against various ALK fusion proteins. This document summarizes key quantitative data, details the experimental protocols used for potency assessment, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and ALK Fusions

Chromosomal rearrangements involving the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[1] These rearrangements lead to the expression of fusion proteins, most commonly EML4-ALK, which exhibit constitutive kinase activity. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT.[1][2]

This compound (X-396) is a small molecule tyrosine kinase inhibitor (TKI) designed to target the ATP-binding site of the ALK kinase domain.[1] By competitively inhibiting ATP binding, this compound effectively blocks the phosphorylation and activation of ALK and its downstream signaling cascades, leading to the suppression of tumor cell growth and induction of apoptosis.[1][2] A key advantage of this compound is its demonstrated potency against a spectrum of ALK mutations, including those that confer resistance to first-generation ALK inhibitors.[1]

Quantitative Assessment of In Vitro Potency

The in vitro potency of this compound has been rigorously evaluated using biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against wild-type ALK and various clinically relevant ALK fusion protein mutants.

Table 1: Biochemical IC50 Values of this compound Against ALK Variants

Biochemical assays measure the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinase domains.

ALK VariantIC50 (nM)Reference
Wild-Type<0.4[1]
C1156Y<0.4[1]
F1174<0.4[1]
L1196M<0.4[1]
S1206R<0.4[1]
T1151<0.4[1]
G1202R3.8[1]

Data from biochemical kinase activity assays performed by Reaction Biology Corporation.[1]

Table 2: Cell-Based IC50 Values of this compound

Cell-based assays assess the ability of this compound to inhibit the proliferation of cancer cell lines harboring specific ALK fusions.

Cell LineALK Fusion VariantIC50 (nM)Notes
H3122EML4-ALK E13;A20Potent Antitumor ActivityThis compound is 10-fold more potent than crizotinib in ALK-positive lung cancer cell lines.[1]
STRN-ALK FusionSTRN-ALKNot specifiedA patient with STRN-ALK fusion showed a positive response to this compound.[3]
SQSTM1-ALK FusionSQSTM1-ALKNot specifiedA patient with a rare SQSTM1-ALK fusion had a partial response to this compound.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro potency data. This section outlines the protocols for the key experiments cited.

Biochemical Kinase Assay: Reaction Biology HotSpot™ Assay

This radioactive assay directly measures the enzymatic activity of the ALK kinase and its inhibition by this compound. The protocol is based on the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

Materials:

  • Recombinant ALK kinase (wild-type or mutant variants)

  • Base reaction buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.[5]

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • [γ-³³P]ATP

  • This compound (or other test compounds) dissolved in 100% DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

Procedure: [5]

  • Substrate Preparation: Prepare the substrate in a freshly made base reaction buffer.

  • Cofactor Addition: Add any required cofactors to the substrate solution.

  • Kinase Addition: Add the specified ALK kinase to the substrate solution and mix gently.

  • Compound Delivery: Dispense the test compound (this compound) in 100% DMSO into the kinase reaction mixture using acoustic technology. Incubate for 20 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.

  • Detection: Stop the reaction and spot the mixture onto P81 filter paper. Wash the filters with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity remaining on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This colorimetric assay determines the effect of this compound on the viability and proliferation of ALK-positive cancer cell lines.

Materials:

  • ALK-positive human cancer cell lines (e.g., H3122)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the ALK-positive cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes described in this guide.

ALK Fusion Protein Signaling Pathways

This diagram depicts the major downstream signaling cascades activated by oncogenic ALK fusion proteins.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival This compound This compound This compound->ALK_Fusion Inhibition Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - ALK Enzyme - Substrate - Buffer Mix Mix ALK Enzyme, Substrate, and this compound Reagents->Mix Compound Prepare this compound Serial Dilutions Compound->Mix Incubate1 Incubate (20 min) Mix->Incubate1 Initiate Initiate Reaction with [γ-³³P]ATP Incubate1->Initiate Incubate2 Incubate (2 hours) Initiate->Incubate2 Spot Spot onto P81 Filter Incubate2->Spot Wash Wash Filters Spot->Wash Count Scintillation Counting Wash->Count Analyze IC50 Calculation Count->Analyze Cell_Assay_Workflow start Start seed_cells Seed ALK-Positive Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate (72 hours) treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate (1-4 hours) add_mts->incubate_mts read_absorbance Read Absorbance (490 nm) incubate_mts->read_absorbance analyze Calculate % Inhibition and Determine IC50 read_absorbance->analyze end End analyze->end

References

Determining Ensartinib's Kinase Inhibitory Potency: A Technical Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical assays used to determine the kinase inhibitory activity of Ensartinib, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details the quantitative inhibitory data of this compound against a panel of kinases, outlines the experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against wild-type ALK and a range of clinically relevant ALK resistance mutations. Furthermore, it exhibits activity against other oncogenic kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)Reference
Primary Target: ALK & Variants
ALK (wild-type)<0.4[1][2]
ALK F1174L<0.4[1][2]
ALK C1156Y<0.4[1][2]
ALK L1196M<0.4[1]
ALK S1206R<0.4[1]
ALK T1151<0.4[1]
ALK G1202R3.8[1]
Other Kinases
c-MET1.8[3]
GOPC-ROS1<1[1]
TPM3-TRKA<1[1]
TRKC<1[1]
EphA11-10[1]
EphA21-10[1]
EphB11-10[1]
ABLActivity noted[4]
AxlActivity noted[4]
LTKActivity noted[4]
SLKActivity noted[4]

Core Signaling Pathway Affected by this compound

This compound's primary mechanism of action is the inhibition of the ALK receptor tyrosine kinase. In many cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of oncogenic ALK fusion proteins. These fusion proteins are constitutively active, driving downstream signaling pathways that promote uncontrolled cell proliferation and survival. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and the subsequent activation of key signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[5][6][7][8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK This compound This compound This compound->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental Protocols for Kinase Inhibition Assays

The determination of this compound's IC50 values typically involves radiometric or fluorescence-based biochemical assays. Below are detailed, representative protocols for these methodologies.

Radiometric Kinase Assay (Filter-Binding Method)

This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a kinase-specific substrate. This method is considered a gold standard for its direct measurement of enzymatic activity.[9][10][11]

Materials:

  • Recombinant human ALK enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • [γ-³³P]-ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control (vehicle).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the ALK enzyme, and the peptide substrate.

  • Reaction Initiation: In a 96-well plate, add the diluted this compound or vehicle control. Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding a mixture of [γ-³³P]-ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for ALK.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixtures to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP will not.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common non-radiometric alternative for measuring kinase activity. They rely on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.[12][13][14]

Materials:

  • Recombinant human ALK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • This compound stock solution (in DMSO)

  • Stop/Detection buffer (e.g., TRIS-based buffer containing EDTA to stop the reaction, and a FRET donor and acceptor)

  • Europium-labeled anti-phosphotyrosine antibody (FRET donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC) (FRET acceptor)

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound as described for the radiometric assay.

  • Kinase Reaction: In a microplate, combine the diluted this compound or vehicle control, ALK enzyme, biotinylated peptide substrate, and ATP in the kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the kinase reaction by adding the Stop/Detection buffer containing EDTA. Add the Europium-labeled anti-phosphotyrosine antibody and the Streptavidin-APC.

  • FRET Incubation: Incubate the plate for an additional period (e.g., 60 minutes) in the dark to allow for the binding of the detection reagents.

  • Detection: Read the plate using a TR-FRET microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each this compound concentration and determine the IC50 value as described previously.

General Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a target kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Reaction_Setup Combine this compound, Kinase, Substrate, and ATP in Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Reaction_Stop Stop Reaction & Add Detection Reagents Incubation->Reaction_Stop Signal_Read Read Signal (Radioactivity or Fluorescence) Reaction_Stop->Signal_Read Data_Processing Calculate % Inhibition Signal_Read->Data_Processing IC50_Calc Generate Dose-Response Curve & Determine IC50 Data_Processing->IC50_Calc

Caption: A generalized workflow for assessing kinase inhibitor potency.

References

Early-Phase Clinical Trial Results for Ensartinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Early-phase clinical trials have been crucial in establishing its safety, pharmacokinetics, and preliminary efficacy, paving the way for later-stage studies and regulatory approval. This technical guide provides an in-depth summary of the key findings from the first-in-human Phase I/II clinical trial of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action and Signaling Pathway

This compound primarily functions by competitively inhibiting the ATP-binding site of the ALK tyrosine kinase domain. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein with constitutively active ALK kinase activity. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways, principally the PI3K/AKT and RAS/RAF/MEK/ERK cascades. By blocking ALK phosphorylation, this compound effectively halts these oncogenic signals, leading to reduced tumor cell growth and apoptosis.[2] Notably, this compound has demonstrated potency against a wide spectrum of ALK mutations that confer resistance to first-generation inhibitors like crizotinib.[3] Beyond ALK, this compound also shows inhibitory activity against other tyrosine kinases such as ROS1, MET, ABL1, and EphA2.[2][4]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein RAS RAS ALK Fusion Protein->RAS Activates PI3K PI3K ALK Fusion Protein->PI3K Activates This compound This compound This compound->ALK Fusion Protein Inhibits ATP Binding ATP ATP ATP->ALK Fusion Protein Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival

Figure 1: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data from the first-in-human Phase I/II multicenter study (NCT01625234), which included a dose-escalation phase with patients having advanced solid tumors and a dose-expansion phase focused on patients with ALK-positive NSCLC.[1]

Table 1: Efficacy of this compound in ALK-Positive NSCLC (at doses ≥200 mg)
Patient PopulationNumber of Patients (evaluable)Objective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
Overall 6060%9.2
ALK TKI-naïve Not Specified80%26.2
Prior Crizotinib only Not Specified69%9.0
Intracranial Response (patients with measurable brain metastases) Not Specified64%Not Reported
Data sourced from Horn L, et al. Clin Cancer Res. 2018.[1]
Table 2: Safety Profile of this compound (All Treated Patients, N=97)
Adverse Event (Treatment-Related)Any GradeGrade 3-4
Rash 56%Primarily rash and pruritus (Overall Grade 3-4 toxicity: 23%)
Nausea 36%
Pruritus 28%
Vomiting 26%
Fatigue 22%
Data sourced from Horn L, et al. Clin Cancer Res. 2018.[1]
Table 3: Pharmacokinetic Parameters of this compound
ParameterValueCondition
Recommended Phase II Dose (RP2D) 225 mg once dailyDetermined based on rash frequency at 250 mg without improved activity.[1]
Mean Cmax 185 ng/mLFollowing a single 200 mg oral dose in healthy subjects.[5]
Median Tmax 3.25 hoursFollowing a single 200 mg oral dose in healthy subjects.[5]
Mean AUC0-∞ 3827 h*ng/mLFollowing a single 200 mg oral dose in healthy subjects.[5]
Mean T1/2 (half-life) 18.3 hoursFollowing a single 200 mg oral dose in healthy subjects.[5]
Data for Cmax, Tmax, AUC, and T1/2 are from a study in healthy subjects, which provides a baseline for the drug's pharmacokinetic profile.[5]

Experimental Protocols

Biochemical Kinase Activity and Selectivity Assays
  • Provider: Biochemical assays were conducted by Reaction Biology Corporation.[6]

  • Methodology: While specific proprietary details are not fully disclosed, Reaction Biology Corporation utilizes radiometric assays, such as the HotSpot™ platform, which are considered the gold standard for directly measuring enzyme activity.[7][8] These assays typically involve:

    • Reaction Mixture: A buffer system containing the kinase (e.g., wild-type or mutant ALK), a substrate (protein or peptide), and ATP.[9]

    • Radiolabeling: ATP is radiolabeled, commonly with 33P ([33P]-ATP).[9]

    • Incubation: The kinase, substrate, and this compound (at various concentrations) are incubated together. The reaction is initiated by the addition of [33P]-ATP.[9]

    • Detection: After incubation, the radioactivity incorporated into the substrate is measured using a filter-binding method and scintillation counting.[9]

    • Analysis: The inhibitory activity of this compound is determined by quantifying the reduction in substrate phosphorylation compared to a control without the inhibitor. This is used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

  • Panel: this compound was tested against wild-type ALK and 17 ALK variants. It was also profiled against a broader panel of kinases to determine its selectivity.[1]

Phase I/II Clinical Trial (NCT01625234) Design and Methodology

This was a first-in-human, open-label, multicenter study to evaluate the safety, tolerability, MTD, and RP2D of this compound, as well as its preliminary antitumor activity and pharmacokinetics.[6][10]

  • Patient Eligibility:

    • Dose Escalation: Patients with advanced solid tumors.[6]

    • Dose Expansion: Patients with advanced ALK-positive NSCLC, confirmed by an FDA-approved test.[10]

    • General Criteria: Age ≥18 years, ECOG performance status of 0 or 1, and adequate organ function. Prior TKI therapies were permitted.[6]

  • Study Design and Treatment: The study consisted of two main parts: a dose-escalation phase and a dose-expansion phase.[6]

    Trial_Workflow cluster_escalation Phase I: Dose Escalation cluster_expansion Phase II: Dose Expansion start Start Dose: 25 mg QD (Accelerated Titration) titration Double Dose until Grade ≥2 AE start->titration three_plus_three Switch to 3+3 Design titration->three_plus_three dlt Assess Dose-Limiting Toxicity (DLT) in first 28-day cycle three_plus_three->dlt mtd Determine Maximum Tolerated Dose (MTD) & Recommended Phase 2 Dose (RP2D) dlt->mtd enroll Enroll ALK+ NSCLC Patients at RP2D (225 mg QD) mtd->enroll Proceed to Expansion assess Evaluate Safety, Efficacy (RECIST v1.1), and Pharmacokinetics enroll->assess

    Figure 2: Phase I/II Clinical Trial Workflow
  • Dose Escalation:

    • An accelerated titration design was used initially, starting at 25 mg once daily. The dose was doubled in subsequent cohorts until a drug-related Grade ≥2 adverse event (AE) was observed.[6]

    • The design then switched to a standard 3+3 format to further escalate the dose and determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[6]

    • Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.[4]

  • Dose Expansion:

    • Once the RP2D was established at 225 mg once daily, additional patients with ALK-positive NSCLC were enrolled to further evaluate safety and antitumor activity.[6]

  • Tumor Response Assessment:

    • Systemic disease was assessed by the investigator approximately every 8 weeks using imaging (CT and/or MRI).[6]

    • Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[6]

    • Brain imaging was required for patients with known or suspected brain metastases, and CNS response was also evaluated based on RECIST criteria, with some modifications.[6]

Pharmacokinetic Analysis
  • Sample Collection: Blood samples were collected from patients at various time points after drug administration to determine the plasma concentration of this compound over time.[5]

  • Analytical Method: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in human plasma.[11]

    • Sample Preparation: Plasma samples were prepared using liquid-liquid extraction.[11]

    • Chromatography: Separation was achieved on a Phenomenex, Luna phenyl-hexyl column (50 × 2.0 mm, 5 μm).[11]

    • Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization in positive-ion mode. Multiple reaction monitoring (MRM) was used to monitor the specific ion transitions for this compound (m/z 561.3 → 257.1) and an internal standard.[11]

  • Parameter Calculation: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life), using non-compartmental analysis.[5]

Conclusion

The early-phase clinical trials of this compound successfully established a favorable safety profile and demonstrated significant anti-tumor activity in patients with ALK-positive NSCLC, including those with brain metastases and those who had previously been treated with other ALK inhibitors.[1] The recommended Phase II dose was determined to be 225 mg once daily.[1] The robust data generated from these initial studies, supported by detailed preclinical and pharmacokinetic analyses, provided a strong foundation for the subsequent Phase III trials that have confirmed its superiority over crizotinib in the first-line setting.[12] This technical summary provides a comprehensive overview of the foundational data that has defined the clinical potential of this compound.

References

Molecular Blueprint: A Technical Guide to the Interaction of Ensartinib with the ALK Kinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular modeling of Ensartinib's binding to the Anaplastic Lymphoma Kinase (ALK) domain. This compound is a potent and selective second-generation tyrosine kinase inhibitor (TKI) developed to treat ALK-positive non-small cell lung cancer (NSCLC). Understanding its interaction at a molecular level is critical for comprehending its efficacy, particularly against mutations that confer resistance to earlier-generation inhibitors.

Executive Summary

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC cases.[1][2] The resulting fusion proteins, most commonly EML4-ALK, lead to constitutive activation of the ALK kinase domain, which promotes uncontrolled cell proliferation and survival through various downstream signaling pathways.[2] this compound functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of signaling cascades.[3] A key advantage of this compound is its potent activity against a spectrum of ALK mutations that confer resistance to first-generation inhibitors like crizotinib.[4][5] This guide details the quantitative binding data, the experimental and computational protocols used to elucidate this interaction, and the signaling context in which this compound operates.

Quantitative Data: Binding Affinity and Clinical Efficacy

The potency of this compound has been quantified through both biochemical assays (IC50 values) and clinical trials (response rates and survival).

Biochemical Potency Against ALK Variants

This compound demonstrates high potency against wild-type ALK and maintains strong activity against numerous crizotinib-resistant mutations. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.

ALK VariantThis compound IC50 (nmol/L)Notes
Wild-Type<0.4High potency against the native enzyme.[4]
F1174<0.4A common resistance mutation.[3][4]
C1156Y<0.4A crizotinib-resistant mutation.[3][4]
L1196M<0.4The "gatekeeper" mutation conferring crizotinib resistance.[3][4]
S1206R<0.4A crizotinib-resistant mutation.[3][4]
T1151<0.4A crizotinib-resistant mutation.[3][4]
G1202R3.8A mutation known to confer resistance to second-generation TKIs; this compound shows reduced but still potent activity.[3][4]

Table 1: In vitro inhibitory activity of this compound against various ALK kinase domain mutations.

Clinical Efficacy in ALK-Positive NSCLC

Clinical trials have validated the potent biochemical activity of this compound, demonstrating significant anti-tumor effects in patients with ALK-positive NSCLC.

Patient CohortOverall Response Rate (ORR)Median Progression-Free Survival (mPFS)
All ALK+ Patients (≥200 mg dose)60%9.2 months[4]
ALK TKI-Naïve80%26.2 months[4][5]
Prior Crizotinib Only69%9.0 months[4][5]
Patients with Brain Metastases64% (Intracranial ORR)22.9 months[3]

Table 2: Summary of clinical efficacy of this compound in different ALK-positive NSCLC patient populations.

Signaling Pathway and Mechanism of Action

ALK gene fusions lead to ligand-independent dimerization and constitutive activation of the kinase domain. This triggers a cascade of downstream signaling pathways crucial for cancer cell growth and survival. This compound abrogates these signals at their source.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS Pathway cluster_pi3k PI3K Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Dimer) P_ALK p-ALK (Autophosphorylation) EML4_ALK->P_ALK ATP ATP ATP->EML4_ALK Binds This compound This compound This compound->EML4_ALK Inhibition RAS RAS P_ALK->RAS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1: ALK signaling pathway and this compound's mechanism of action.

Experimental and Computational Protocols

The characterization of this compound's binding to the ALK kinase domain involves a multi-faceted approach, combining in vitro biochemical assays, in vivo models, and in silico computational modeling.

ALK Gene Fusion Detection

Identifying patients with ALK-rearranged NSCLC is the prerequisite for TKI therapy. Several methods are employed for this diagnostic purpose.[1][6][7]

Protocol: Fluorescence In Situ Hybridization (FISH) FISH is considered a gold standard for detecting gene rearrangements.[1]

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a series of ethanol washes.

  • Pre-treatment: Slides are incubated in a pre-treatment solution (e.g., citrate buffer) at high temperature to retrieve antigens, followed by digestion with protease to allow probe penetration.

  • Probe Hybridization: A dual-color, break-apart probe set specific for the ALK gene locus on chromosome 2p23 is applied. The probes bind to sequences flanking the ALK gene. The slide is coverslipped, sealed, and incubated at 73-75°C for 5-10 minutes to denature DNA, followed by hybridization at 37°C overnight.

  • Post-Hybridization Wash: Coverslips are removed, and slides are washed in a saline-sodium citrate (SSC) buffer at 72-74°C to remove non-specifically bound probes.

  • Counterstaining & Visualization: The nuclei are counterstained with DAPI. Slides are viewed under a fluorescence microscope.

  • Interpretation: In a normal cell, the two probes produce a single, fused yellow or adjacent red/green signal. In a cell with an ALK rearrangement, the 5' (red) and 3' (green) probes are split apart, resulting in separate red and green signals. A sample is considered ALK-positive if >15% of tumor cells show split signals.

In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the ALK kinase. The ADP-Glo™ Kinase Assay is a common method.[8][9]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[8]

    • Enzyme/Substrate Mix: Dilute recombinant human ALK kinase (wild-type or mutant) and a suitable substrate (e.g., a generic tyrosine kinase peptide) in the kinase buffer.

    • This compound Dilution: Prepare a serial dilution of this compound in DMSO, then further dilute in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of this compound dilution (or DMSO for control).

    • Add 2 µL of the ALK enzyme.

    • Initiate the reaction by adding 2 µL of a mix containing the peptide substrate and ATP (at a concentration near the Km for ALK).

    • Incubate at room temperature for 60-120 minutes.[8]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to ALK activity. Plot the signal against the log of this compound concentration and fit to a dose-response curve to determine the IC50 value.

In Vivo Xenograft Models

To assess anti-tumor activity in a biological system, patient-derived xenograft (PDX) models are often used.[10][11]

Protocol: NSCLC Patient-Derived Xenograft (PDX) Model

  • Model Establishment:

    • Surgically resected tumor tissue from an ALK-positive NSCLC patient is obtained under sterile conditions.

    • The tissue is cut into small fragments (3-4 mm) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or BALB/c nude).[10][12]

    • Tumors are allowed to grow. Once they reach a volume of 1000-1500 mm³, they are harvested and can be serially passaged to new mice for cohort expansion.[13]

  • Efficacy Study:

    • Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

    • This compound is formulated for oral gavage and administered daily at a predetermined dose (e.g., 225 mg/kg). The control group receives the vehicle solution.

    • Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity. .

  • Endpoint and Analysis:

    • The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

    • Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.

    • Excised tumors can be used for pharmacodynamic studies (e.g., Western blot to measure p-ALK levels).

Molecular Modeling and Simulation

Computational methods are essential for visualizing the binding mode of this compound and understanding the structural basis of its potency and selectivity.

Molecular_Modeling_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Refinement PDB 1. Target Preparation - Obtain ALK kinase domain crystal structure (PDB) - Remove water, add hydrogens - Assign charges Grid 3. Grid Generation - Define ATP-binding site as the docking search space PDB->Grid Ligand 2. Ligand Preparation - Generate 3D structure of this compound - Assign charges, minimize energy Dock 4. Molecular Docking - Place this compound into the binding site - Generate multiple binding poses - Score poses based on energy Ligand->Dock Grid->Dock Pose 5. Pose Analysis - Analyze top-scoring poses - Identify key interactions (H-bonds, etc.) Dock->Pose MD 6. Molecular Dynamics (MD) Simulation - Simulate protein-ligand complex over time (ns) - Assess stability of binding pose (RMSD) - Calculate binding free energy (MM/GBSA) Pose->MD

Figure 2: A typical workflow for molecular modeling of a kinase inhibitor.

Protocol: Molecular Docking and Dynamics Simulation

  • Protein Preparation:

    • The crystal structure of the ALK kinase domain is obtained from the Protein Data Bank (PDB).

    • Using a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio), the protein is prepared by removing co-crystallized ligands and water molecules, adding hydrogen atoms, assigning protonation states, and performing a constrained energy minimization to relieve steric clashes.[14]

  • Ligand Preparation:

    • A 3D structure of this compound is generated.

    • The ligand is prepared by assigning proper bond orders, adding hydrogens, and generating low-energy conformers. Partial charges are assigned using a suitable force field (e.g., OPLS3e, CHARMm).[15][16]

  • Receptor Grid Generation: A grid defining the active site for docking is generated. This is typically centered on the co-crystallized ligand in the original PDB structure to define the ATP-binding pocket.[16]

  • Molecular Docking:

    • Flexible ligand docking is performed using software like Glide or CDOCKER.[14] this compound is placed into the defined grid, and multiple binding poses are generated and scored.

    • Scoring functions evaluate factors like hydrogen bonds, electrostatic interactions, and van der Waals forces to rank the poses.

  • Molecular Dynamics (MD) Simulation:

    • The top-scoring protein-ligand complex from docking is used as the starting point for an MD simulation using software like GROMACS or AMBER.[17][18][19]

    • The complex is placed in a periodic solvent box (e.g., water) with counter-ions to neutralize the system.

    • The system undergoes energy minimization, followed by gradual heating and equilibration under NVT (constant volume) and NPT (constant pressure) ensembles.

    • A production MD run is performed for tens to hundreds of nanoseconds to simulate the dynamic behavior of the complex.

    • Analysis of the trajectory can reveal the stability of the binding pose (via RMSD), key persistent interactions, and a more accurate estimation of binding free energy (e.g., using MM/GBSA methods).[20]

Resistance_Mechanism cluster_gen1 First-Generation TKI (e.g., Crizotinib) cluster_gen2 Second-Generation TKI (this compound) Crizotinib Crizotinib WT_ALK Wild-Type ALK Crizotinib->WT_ALK Effective Inhibition L1196M L1196M (Gatekeeper) Mutation Other_Mut Other Mutations (e.g., C1156Y, G1269A) G1202R G1202R Mutation L1196M->Crizotinib Steric Hindrance Reduces Binding Other_Mut->Crizotinib Altered Affinity This compound This compound This compound->WT_ALK Potent Inhibition This compound->L1196M Overcomes Resistance This compound->Other_Mut Effective Inhibition G1202R->this compound Reduced Sensitivity

References

Methodological & Application

Application Notes: Ensartinib for Lung Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ensartinib is a potent and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1] It is a second-generation tyrosine kinase inhibitor (TKI) developed to treat non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[2][3] Chromosomal rearrangements can lead to the formation of an ALK fusion protein, a potent oncogenic driver in a subset of NSCLC cases.[4][5] this compound has demonstrated significant antitumor activity in both preclinical models and clinical trials, showing superiority in progression-free survival compared to the first-generation ALK inhibitor, crizotinib.[6][7][8] Notably, it has also shown efficacy against central nervous system (CNS) metastases.[9][10]

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the ALK tyrosine kinase domain.[4] In ALK-positive lung cancer, a genetic rearrangement creates an ALK fusion protein with constitutive kinase activity. This leads to the continuous activation of downstream signaling pathways, such as the PI3K/AKT, and RAS/MEK/ERK cascades, promoting uncontrolled cell proliferation and survival.[4][11]

This compound binds to the ALK kinase, altering its shape and rendering it inactive. This action blocks the phosphorylation and activation of ALK, thereby halting the signaling pathways that fuel tumor growth.[11] The ultimate effects of this inhibition are the suppression of cell proliferation and the induction of apoptosis (programmed cell death).[4][11]

A key advantage of this compound is its efficacy against a wide spectrum of ALK mutations, including several that confer resistance to first-generation inhibitors like crizotinib.[4][9] It is also a multi-target inhibitor, showing activity against other kinases such as ROS1 and MET.[6][12]

Data Presentation

Table 1: Inhibitory Activity (IC50) of this compound Against Various Kinases

Target KinaseIC50 (nmol/L)Reference
ALK (Wild-Type)< 4[13]
TPM3-TRKA< 1[13]
TRKC< 1[13]
GOPC-ROS1< 1[13]
c-MET1.8[12]
EphA21 - 10[13]
EphA11 - 10[13]
EphB11 - 10[13]

Table 2: Inhibitory Activity (IC50) of this compound Against Crizotinib-Resistant ALK Mutants

ALK MutantIC50 (nmol/L)Reference
F1174< 0.4[9]
C1156Y< 0.4[9]
L1196M< 0.4[9]
S1206R< 0.4[9]
T1151< 0.4[9]
G1202R3.8[9]

Signaling Pathway and Experimental Workflow

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation This compound This compound This compound->ALK

This compound inhibits the ALK fusion protein, blocking downstream pro-survival pathways.

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Analysis cluster_results Data Interpretation A 1. Culture ALK-Positive Lung Cancer Cells B 2. Seed Cells in Multi-Well Plates A->B D 4. Treat Cells with This compound Concentrations B->D C 3. Prepare this compound Stock & Dilutions C->D E 5. Incubate for Specified Duration (e.g., 24-72h) D->E F 6. Perform Assays E->F G Cell Viability (MTT / Resazurin) F->G H Apoptosis (Annexin V) F->H I Protein Analysis (Western Blot) F->I J 7. Data Acquisition (Plate Reader, Imager) G->J H->J I->J K 8. Analyze Results (e.g., IC50, Protein Levels) J->K

References

Application Notes and Protocols for Establishing Ensartinib-Resistant NSCLC Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ensartinib is a potent second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] As with other targeted therapies, the development of acquired resistance is a significant clinical challenge that limits the long-term efficacy of this compound. The establishment of robust in vitro this compound-resistant NSCLC cell line models is crucial for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and developing next-generation treatment strategies to overcome resistance.

These models serve as invaluable tools for:

  • Investigating on-target resistance mechanisms, such as secondary mutations in the ALK kinase domain (e.g., G1202R).[3][4][5]

  • Exploring off-target resistance mechanisms, including the activation of bypass signaling pathways (e.g., MET, EGFR, SRC, IGF-1R).[6][7][8][9]

  • Screening novel compounds or combination therapies to overcome this compound resistance.

  • Identifying biomarkers that predict the emergence of resistance.

This document provides detailed protocols for the generation and characterization of this compound-resistant NSCLC cell lines using a stepwise dose-escalation method with continuous drug exposure.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the potency of this compound and the characterization of resistant models.

Table 1: In Vitro Potency of this compound Against Various ALK Mutations

ALK Status/MutationIC50 (nM)Sensitivity to this compound
Wild-type ALK<0.4Sensitive
C1156Y<0.4Sensitive
L1196M<0.4Sensitive
F1174<0.4Sensitive
S1206R<0.4Sensitive
T1151<0.4Sensitive
G1202R 3.8 Reduced Sensitivity

Data sourced from a study on the in vitro activity of this compound. The G1202R mutation shows a notable increase in IC50, indicating a mechanism of resistance.[1][8]

Table 2: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
ALK<4
TPM3-TRKA<1
TRKC<1
GOPC-ROS1<1
c-MET1-10
EphA11-10
EphA21-10
EphB11-10

This table highlights that besides its potent ALK inhibition, this compound also targets other kinases, including c-MET, which can be a key player in bypass track resistance.[4][8]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental NSCLC Cell Lines

Objective: To determine the baseline sensitivity of the parental ALK-positive NSCLC cell line (e.g., H3122, H2228) to this compound.

Materials:

  • ALK-positive NSCLC cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the parental NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. The concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve. Replace the medium in the wells with the this compound-containing medium. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Generation of this compound-Resistant NSCLC Cell Lines via Stepwise Dose Escalation

Objective: To establish stable this compound-resistant NSCLC cell lines through continuous exposure to gradually increasing concentrations of the drug. This process typically takes 6-12 months.

Materials:

  • Parental ALK-positive NSCLC cell line

  • Complete growth medium

  • This compound

  • Culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by culturing the parental cells in their complete growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.

  • Monitoring and Passaging: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have a stable doubling time and morphology at the current drug concentration (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2-fold.

  • Iterative Process: Repeat step 3, gradually increasing the this compound concentration. If a majority of cells die after a dose increase, maintain the culture at that concentration until a resistant population emerges. If the cells fail to recover, revert to the previous, lower concentration.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This is crucial for safeguarding the cell line at different stages of resistance.

  • Establishment of Resistant Line: Continue this process until the cells can proliferate in a clinically relevant concentration of this compound (e.g., 1 µM or higher). The resulting cell line is considered this compound-resistant.

  • Maintenance: Maintain the established resistant cell line in a medium containing a constant, high concentration of this compound (the maximum concentration they can tolerate) to ensure the stability of the resistant phenotype.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm the resistant phenotype and investigate the underlying molecular mechanisms.

Materials:

  • Parental and this compound-resistant NSCLC cell lines

  • Reagents for IC50 determination (as in Protocol 1)

  • Reagents for Western blotting, (q)PCR, and/or next-generation sequencing (NGS)

Procedure:

  • Confirmation of Resistance: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant fold-increase in IC50 confirms the resistant phenotype.

  • Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistance will show only a minor decrease in IC50.

  • Molecular Analysis:

    • On-Target Mechanisms: Use Sanger sequencing or NGS to analyze the ALK kinase domain for secondary mutations known to confer resistance, such as G1202R.

    • Bypass Pathway Activation: Use Western blotting to assess the phosphorylation status of key proteins in bypass signaling pathways, such as MET, EGFR, and their downstream effectors (e.g., AKT, ERK). Use qPCR to check for amplification of genes like MET.

    • Drug Efflux Pumps: Investigate the expression of ABC transporters like P-glycoprotein (ABCB1) using qPCR or Western blotting, as their overexpression can lead to increased drug efflux.

Visualizations

experimental_workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Resistant Model Characterization start Parental ALK+ NSCLC Cell Line (e.g., H3122) ic50_parental Determine Baseline IC50 (Protocol 1) start->ic50_parental culture Continuous Culture with Stepwise Increase of this compound (Protocol 2) ic50_parental->culture cryo Cryopreserve at Each Step culture->cryo resistant_line Established this compound- Resistant Cell Line culture->resistant_line ic50_resistant Confirm Resistance (IC50 Fold-Change) resistant_line->ic50_resistant molecular_analysis Molecular Analysis (NGS, WB, qPCR) resistant_line->molecular_analysis

Caption: Experimental workflow for establishing and characterizing this compound-resistant NSCLC cell lines.

on_target_resistance cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell This compound This compound ALK ALK Kinase Domain This compound->ALK Inhibits ALK->Signaling Activates Resistance Cell Proliferation & Survival ALK->Resistance G1202R ALK G1202R Mutation G1202R->ALK Alters binding site bypass_pathway_resistance This compound This compound ALK EML4-ALK This compound->ALK Inhibited PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK MET MET Amplification MET->PI3K_AKT Activates MET->RAS_MAPK Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Application Notes and Protocols for In Vivo Studies of Ensartinib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ensartinib

This compound is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target the ALK fusion protein, an oncogenic driver found in a subset of non-small cell lung cancer (NSCLC).[3] this compound has demonstrated significant clinical activity and was developed to overcome limitations of earlier generation TKIs, including offering improved efficacy against central nervous system (CNS) metastases.[1][2] Preclinical data has shown that this compound is approximately ten times more potent than the first-generation inhibitor, crizotinib, at inhibiting the growth of ALK-positive lung cancer cell lines.[1][4]

Mechanism of Action

ALK gene rearrangements result in the expression of a fusion protein with constitutive kinase activity. This aberrant activity perpetually activates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive uncontrolled cell proliferation, survival, and tumor growth.

This compound functions by competitively binding to the ATP-binding site within the ALK tyrosine kinase domain. This inhibition blocks the autophosphorylation and activation of the ALK fusion protein, thereby preventing the initiation of downstream signaling cascades. The result is a halt in proliferative signals, leading to reduced tumor cell growth and an increase in apoptosis.[4]

Ensartinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->ALK Inhibition

Figure 1: this compound's Mechanism of Action.

Animal Models for In Vivo Efficacy Assessment

To evaluate the anti-tumor activity of this compound in a living system, immunocompromised mouse models are indispensable. The two most common types are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

  • Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously injecting established human cancer cell lines (e.g., H3122, an ALK-positive NSCLC line) into immunodeficient mice. CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening and pharmacokinetic/pharmacodynamic (PK/PD) studies.

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse. These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant platform for evaluating drug efficacy and investigating mechanisms of resistance.

Experimental Workflow

The general workflow for conducting an in vivo efficacy study with this compound involves several key stages, from model establishment to data analysis.

Figure 2: General Workflow for In Vivo Efficacy Studies.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model using H3122 Cells

This protocol details the establishment of an H3122 xenograft model to assess the efficacy of this compound.

Materials:

  • H3122 human NSCLC cell line (EML4-ALK positive)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® or similar basement membrane matrix

  • 6-8 week old female athymic nude or NSG mice

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 90% corn oil)

  • Calipers, syringes, oral gavage needles

Procedure:

  • Cell Culture: Culture H3122 cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain exponential growth.

  • Cell Preparation for Implantation:

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Wash cells with sterile PBS and perform a cell count using a hemocytometer or automated counter.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 10 x 10⁶ cells/mL.

    • Keep the cell suspension on ice until injection.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care protocols.

    • Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Measure tumor dimensions using digital calipers and calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • When tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in the vehicle solution at the desired concentration.

    • Administer this compound to the treatment group via oral gavage. A documented effective dose is 25 mg/kg, administered twice daily (BID) .[5]

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated when the control group tumors reach a specific size.

    • Survival can be used as a secondary endpoint.

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for establishing and utilizing ALK-positive NSCLC PDX models.

Materials:

  • Fresh, sterile patient tumor tissue from an ALK-positive NSCLC case

  • 6-8 week old female highly immunodeficient mice (e.g., NSG or similar)

  • Surgical tools, anesthesia

  • Growth media containing antibiotics/antimycotics

  • Other materials as listed in Protocol 1.

Procedure:

  • Tissue Acquisition and Implantation (P0 Generation):

    • Obtain fresh tumor tissue from surgery or biopsy under sterile conditions.

    • Transport the tissue to the laboratory on ice in a sterile medium.

    • Under a sterile hood, mince the tumor tissue into small fragments (approx. 2-3 mm³).

    • Anesthetize an NSG mouse and make a small incision on the flank.

    • Using forceps, create a subcutaneous pocket and implant one tumor fragment.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor engraftment. This can take several weeks to months.

    • When the tumor reaches a substantial size (e.g., >1000 mm³), euthanize the mouse and aseptically excise the tumor.

    • A portion of the tumor can be cryopreserved for future use or fixed for histological analysis to confirm it retains the characteristics of the original patient tumor.

    • The remaining tumor tissue is fragmented and implanted into a new cohort of mice to expand the model (P1 generation).

  • Efficacy Study:

    • Once a sufficient number of mice with established tumors (from P2 or later passages) are available, follow steps 4-6 from the CDX protocol for randomization, treatment with this compound, and efficacy assessment.

Data Presentation: In Vivo Efficacy of this compound

While specific quantitative data from preclinical animal studies is limited in publicly available literature, the results consistently demonstrate potent anti-tumor activity. The tables below summarize the available preclinical findings and relevant clinical trial data for context.

Table 1: Preclinical Efficacy of this compound in CDX Models

ModelDrug/DoseAdministrationKey FindingsCitation
H3122 NSCLC Xenograft (Nude Mice)This compound 25 mg/kgOral Gavage, BIDSignificantly delays tumor growth compared to vehicle control. Well-tolerated with no effect on mouse weight.[5]
H3122 NSCLC XenograftThis compoundNot SpecifiedDemonstrated potent antitumor activity.[4][6]
SH-SY5Y Neuroblastoma Xenograft (Intracranial)This compoundNot SpecifiedSignificantly more effective than crizotinib at inhibiting intracranial tumor growth.

Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC (eXalt3 Trial)

ParameterThis compound (225 mg QD)Crizotinib (250 mg BID)Hazard Ratio (95% CI)p-valueCitation
Median Progression-Free Survival (PFS) 25.8 months12.7 months0.51 (0.35-0.72)<0.001[7][8][9]
Intracranial Response Rate (Patients with baseline brain metastases) 64%21%N/AN/A[6][8]
Objective Response Rate (ORR) 74%66%N/AN/A[10]

Note: The clinical data is from human trials and serves as a benchmark for the expected level of activity in preclinical models.

Summary

This compound demonstrates significant in vivo efficacy in animal models of ALK-positive cancer.[3] CDX models, particularly using the H3122 cell line, provide a robust and reproducible system for evaluating the compound's activity and PK/PD properties. PDX models offer a higher-fidelity platform that more closely mimics human disease, which is crucial for translational studies. The provided protocols offer a comprehensive guide for researchers aiming to investigate the in vivo effects of this compound and other ALK inhibitors.

References

Application Notes and Protocols: Western Blot Analysis of ALK Phosphorylation after Ensartinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as fusions (e.g., EML4-ALK), becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The aberrant kinase activity of ALK fusion proteins leads to the phosphorylation of downstream signaling molecules, promoting cell proliferation, survival, and metastasis.

Ensartinib is a next-generation, potent and highly selective ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive NSCLC. It effectively suppresses the autophosphorylation of ALK and subsequently inhibits downstream signaling pathways. This application note provides a detailed protocol for the analysis of ALK phosphorylation in response to this compound treatment using Western blotting, a fundamental technique for characterizing the pharmacodynamic effects of targeted therapies.

ALK Signaling Pathway and Inhibition by this compound

Constitutively active ALK fusion proteins activate several downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are crucial for cell growth, proliferation, and survival. This compound exerts its therapeutic effect by binding to the ATP-pocket of the ALK kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ALK

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps involved in the Western blot analysis of ALK phosphorylation.

Caption: Experimental workflow for Western blot analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from densitometry analysis of Western blots, demonstrating the dose-dependent inhibition of ALK phosphorylation by this compound in a typical ALK-positive NSCLC cell line (e.g., H3122).

Table 1: Densitometry Analysis of ALK Phosphorylation

This compound Conc. (nM)p-ALK (Y1604) Intensity (Arbitrary Units)Total ALK Intensity (Arbitrary Units)
0 (Vehicle)1.001.05
10.781.02
100.451.08
500.151.03
1000.051.06
2500.011.04

Table 2: Normalized ALK Phosphorylation and Percent Inhibition

This compound Conc. (nM)Normalized p-ALK/Total ALK RatioPercent Inhibition of ALK Phosphorylation (%)
0 (Vehicle)0.950
10.7620
100.4256
500.1584
1000.0595
2500.0199

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: H3122, a human NSCLC cell line harboring the EML4-ALK variant 1 fusion oncogene, is recommended.

  • Culture Conditions: Culture H3122 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250 nM).

  • Treatment: Seed H3122 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the indicated concentrations of this compound or vehicle (DMSO) and incubate for a predetermined time (e.g., 2-6 hours).

Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare a lysis buffer containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with a protease and phosphatase inhibitor cocktail.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Incubation and Centrifugation: Incubate the cell lysates on ice for 30 minutes with intermittent vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Antibody Incubation and Detection
  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:

    • Phospho-ALK (Tyr1604) (e.g., Cell Signaling Technology #3341): 1:1000 dilution.

    • Total ALK (e.g., Cell Signaling Technology #3633): 1:1000 dilution.

    • β-actin (loading control): 1:5000 dilution.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis
  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the phospho-ALK band to the intensity of the total ALK band for each sample to account for any variations in protein loading. The resulting ratio represents the relative level of ALK phosphorylation.

  • Percent Inhibition Calculation: Calculate the percent inhibition of ALK phosphorylation for each this compound concentration relative to the vehicle-treated control.

Disclaimer: This document provides a general protocol and application notes. Researchers should optimize the conditions for their specific experimental setup.

Determining Ensartinib IC50 Values Using Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib is a potent and selective small-molecule tyrosine kinase inhibitor (TKI) that primarily targets anaplastic lymphoma kinase (ALK).[1][2] ALK gene rearrangements are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3] this compound exerts its therapeutic effect by binding to the ATP-binding site of the ALK tyrosine kinase domain, which prevents phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition disrupts key cellular processes, leading to a reduction in tumor cell growth and an increase in programmed cell death (apoptosis).[1][3]

The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of cancer drug development, determining the IC50 value of a drug like this compound is fundamental for assessing its potency and selecting appropriate cancer cell lines for further study. This document provides detailed application notes and protocols for determining the IC50 values of this compound using common cell viability assays.

Application Notes

Principle of IC50 Determination

The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population in vitro. This is determined by treating cultured cancer cells with a range of drug concentrations and measuring cell viability after a specific incubation period. The resulting data is used to generate a dose-response curve, from which the IC50 value can be calculated.

Selecting an Appropriate Cell Viability Assay

Several assays can be used to measure cell viability, each with a different underlying principle. The choice of assay can depend on factors such as cell type, equipment availability, and potential for compound interference. Common methods include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[4]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent causes cell lysis, releasing ATP, which then participates in a luciferase reaction to produce a luminescent signal proportional to the number of viable cells.[5][6]

  • Crystal Violet Assay: A simple and rapid colorimetric method where the crystal violet dye binds to proteins and DNA of adherent cells.[7][8] The amount of dye retained is proportional to the number of attached, viable cells after washing away dead, detached cells.[7][9]

Data Presentation: this compound IC50 Values

The potency of this compound has been evaluated against wild-type ALK and various resistance-conferring mutants, as well as other kinases. The following table summarizes key IC50 values from preclinical studies.

TargetCell Line / SystemIC50 Value (nM)Reference(s)
Wild-type ALKIn vitro kinase assay< 0.4[10]
ALK L1196M MutantIn vitro kinase assay< 0.4[10]
ALK C1156Y MutantIn vitro kinase assay< 0.4[10]
ALK G1202R MutantIn vitro kinase assay3.8[10]
c-METIn vitro kinase assay1.8[11]
c-MET amplified GAC cellsMKN-45156[11]
ROS1In vitro kinase assay< 1[10][12]
EphA2, EphA1, EphB1In vitro kinase assay1-10[10][12]

Mandatory Visualizations

This compound Mechanism of Action

Ensartinib_Pathway Ligand Growth Factor (Ligand) ALK ALK Receptor Tyrosine Kinase P P ALK->P This compound This compound This compound->ALK PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

General Workflow for IC50 Determination

IC50_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate for Cell Adherence (e.g., 24 hours) Start->Incubate1 Treat Treat with Serial Dilutions of this compound Incubate1->Treat Incubate2 Incubate for Drug Exposure (e.g., 72 hours) Treat->Incubate2 Assay Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate2->Assay Incubate3 Incubate for Signal Development Assay->Incubate3 Read Measure Signal (Absorbance or Luminescence) Incubate3->Read Analyze Data Analysis: Plot Dose-Response Curve Calculate IC50 Read->Analyze

References

Application Notes and Protocols for Immunohistochemical (IHC) Detection of ALK Protein Expression in Ensartinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of immunohistochemistry (IHC) for detecting anaplastic lymphoma kinase (ALK) protein expression in the context of clinical studies for the ALK inhibitor, Ensartinib. This document includes detailed protocols, data from pivotal trials, and visualizations to aid in the understanding and application of ALK IHC in research and drug development for ALK-positive non-small cell lung cancer (NSCLC).

Introduction to this compound and ALK Testing

This compound is a potent, next-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive NSCLC.[1][2][3][4] The pivotal phase 3 eXalt3 trial showed that this compound significantly prolonged progression-free survival compared to crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.[1][5] Accurate identification of patients with ALK rearrangements is crucial for selecting appropriate candidates for this compound therapy.

While fluorescence in situ hybridization (FISH) has been a standard method for detecting ALK gene rearrangements, IHC for ALK protein expression is a widely used and reliable method for screening and identifying ALK-positive NSCLC cases. In the this compound clinical trials, patient eligibility was determined by local ALK testing, which could be either FISH or IHC, with central confirmation often performed by FISH.[6] For a tumor to be considered ALK-positive by IHC, the presence of strong granular cytoplasmic staining was required.[6]

Quantitative Data from this compound Clinical Trials

The following tables summarize the clinical efficacy of this compound in ALK-positive NSCLC patients identified in key clinical trials. It is important to note that while patients were screened using IHC, the efficacy data from these trials are typically reported for the entire ALK-positive population and are not substratified by the intensity of IHC staining (e.g., 1+, 2+, 3+).

Table 1: Efficacy of this compound in ALK-Positive NSCLC (eXalt3 Trial - First-Line Treatment)[1][5]
Efficacy EndpointThis compound (n=143)Crizotinib (n=147)
Median Progression-Free Survival (PFS)25.8 months12.7 months
Hazard Ratio (HR) for PFS0.51 (95% CI: 0.35-0.72)-
p-value<0.001-
Overall Response Rate (ORR)74%67%
Intracranial Response Rate (in patients with measurable brain metastases)64%21%
Table 2: Efficacy of this compound in ALK-Positive NSCLC (Phase I/II Study)[7]
Patient SubgroupOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
ALK TKI-Naïve80%26.2 months
Prior Crizotinib Only69%9.0 months
All ALK-Positive Patients (at ≥200 mg dose)60%9.2 months
Intracranial Response Rate64%-

Experimental Protocols

The following is a detailed protocol for the detection of ALK protein expression in FFPE NSCLC tissue, based on the widely used and FDA-approved VENTANA ALK (D5F3) CDx Assay, which is the likely method utilized in the this compound clinical trials.

Protocol: VENTANA ALK (D5F3) CDx Assay

1. Specimen Preparation

  • Tissue Fixation: Use 10% neutral buffered formalin for 6 to 72 hours.

  • Sectioning: Cut formalin-fixed, paraffin-embedded (FFPE) tissue sections at 4-5 µm thickness and mount on positively charged slides.

2. Staining Procedure (Automated on BenchMark Series Instruments)

This assay is optimized for use on BenchMark IHC/ISH automated staining instruments. The procedure involves deparaffinization, antigen retrieval, and incubation with the primary antibody and detection system.

  • Primary Antibody: Rabbit monoclonal anti-ALK antibody (Clone D5F3).

  • Detection System: OptiView DAB IHC Detection Kit and OptiView Amplification Kit. This dual-kit system enhances the signal for ALK protein, which can sometimes be expressed at low levels.

3. Controls

  • Positive Control: Use FFPE sections of a known ALK-positive NSCLC tumor or human appendix tissue. The positive control should show strong granular cytoplasmic staining in a proportion of cells.

  • Negative Control: A negative control reagent should be run for each patient specimen to assess non-specific staining.

4. Interpretation of Results

The scoring for the VENTANA ALK (D5F3) CDx Assay is binary (Positive or Negative).

  • Positive Result: Presence of strong granular cytoplasmic staining in any percentage of tumor cells. The staining pattern is typically diffuse and intense within the cytoplasm of the tumor cells.

  • Negative Result: Absence of strong granular cytoplasmic staining in tumor cells. Weak, diffuse cytoplasmic staining or staining in non-neoplastic cells (e.g., macrophages, neural tissue) should be disregarded.

5. Quality Control

A qualified pathologist should interpret the staining results in conjunction with the histological features of the tumor and the staining of the on-slide controls. If the controls do not stain appropriately, the results are considered invalid, and the assay should be repeated.

Visualizations

Signaling Pathway of ALK and Inhibition by this compound

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor ALK Receptor Tyrosine Kinase P Phosphorylation Receptor->P ATP This compound This compound This compound->Receptor PI3K PI3K/AKT Pathway P->PI3K RAS RAS/MEK/ERK Pathway P->RAS JAK JAK/STAT Pathway P->JAK Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation JAK->Proliferation ALK_IHC_Workflow cluster_workflow ALK Immunohistochemistry Workflow Sample Patient Tumor Sample (FFPE Block) Sectioning Microtome Sectioning (4-5 µm) Sample->Sectioning Staining Automated IHC Staining (VENTANA BenchMark) Sectioning->Staining Interpretation Pathologist Interpretation Staining->Interpretation Result Result Interpretation->Result Positive or Negative Patient_Selection_Logic Patient Patient with Advanced NSCLC ALK_Test ALK Testing Patient->ALK_Test IHC_Positive IHC Positive (Strong Granular Staining) ALK_Test->IHC_Positive IHC FISH_Positive FISH Positive ALK_Test->FISH_Positive FISH Not_Eligible Not Eligible ALK_Test->Not_Eligible Negative Eligible Eligible for this compound Trial IHC_Positive->Eligible FISH_Positive->Eligible

References

Application Notes and Protocols for the Preclinical Study of Ensartinib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) harboring ALK rearrangements, including those resistant to the first-generation inhibitor crizotinib.[1][2] While clinically effective as a monotherapy, the combination of targeted agents like this compound with traditional chemotherapy is a key area of investigation to enhance therapeutic efficacy, overcome resistance, and improve patient outcomes.

These application notes provide a framework for the preclinical evaluation of this compound in combination with chemotherapy, drawing upon the known mechanisms of ALK inhibitors and standard cytotoxic agents. Due to a lack of specific published preclinical studies on this compound combined with chemotherapy, this document outlines the scientific rationale, general experimental protocols, and data interpretation strategies based on available information and established methodologies in the field. A clinical trial protocol is also referenced to provide insight into a structured investigation of such a combination.

Scientific Rationale for Combination Therapy

The combination of a targeted agent like this compound with chemotherapy is predicated on the principle of attacking cancer cells through distinct and complementary mechanisms.

  • This compound: As an ALK inhibitor, this compound blocks the ATP-binding site of the ALK tyrosine kinase domain. This action inhibits the phosphorylation and subsequent activation of ALK and its downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades, leading to reduced tumor cell proliferation and increased apoptosis.

  • Chemotherapy (e.g., Platinum-based agents like Carboplatin and Antifolates like Pemetrexed): These agents act by inducing DNA damage and inhibiting DNA synthesis, respectively. Their cytotoxicity is generally not dependent on a specific oncogenic driver mutation.

The potential benefits of combining these modalities include:

  • Synergistic or Additive Efficacy: Targeting both the primary oncogenic driver (ALK) and fundamental cellular processes (DNA replication and repair) can lead to a greater anti-tumor effect than either agent alone.

  • Overcoming Resistance: Chemotherapy may eliminate tumor cell clones that are not dependent on ALK signaling or that have developed resistance to this compound through bypass pathways.

  • Broadening the Therapeutic Window: The combination may allow for the use of lower, less toxic doses of each agent while achieving a significant therapeutic effect.

Preclinical Evaluation Strategy: An Experimental Workflow

While specific preclinical data for this compound in combination with chemotherapy is not publicly available, a standard workflow can be proposed for its evaluation. This workflow is designed to assess synergy, efficacy, and mechanism of action.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis and Interpretation cell_line_selection Cell Line Selection (ALK-positive NSCLC lines, e.g., H3122) ic50_determination IC50 Determination (this compound, Chemotherapy) cell_line_selection->ic50_determination synergy_assessment Synergy Assessment (Combination Index - Chou-Talalay) ic50_determination->synergy_assessment mechanism_studies Mechanism of Action (Apoptosis, Cell Cycle Analysis) synergy_assessment->mechanism_studies xenograft_model Xenograft Model Establishment (e.g., H3122 in nude mice) mTD_study Maximum Tolerated Dose (MTD) (Combination Regimen) xenograft_model->mTD_study efficacy_study Combination Efficacy Study (Tumor Growth Inhibition) mTD_study->efficacy_study pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd_analysis statistical_analysis Statistical Analysis efficacy_study->statistical_analysis in_vitro_to_in_vivo->xenograft_model Transition to Animal Models conclusion Conclusion on Combination Potential statistical_analysis->conclusion signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alk ALK Fusion Protein ras RAS alk->ras pi3k PI3K alk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation This compound This compound This compound->alk

References

Application Note: Analysis of Ensartinib-Induced Apoptosis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ensartinib is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of non-small cell lung cancer (NSCLC) and other malignancies.[1][2][3] The therapeutic action of this compound is primarily achieved through the inhibition of the ALK fusion gene, which blocks the ATP-binding site of the ALK tyrosine kinase domain.[1] This action prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cell proliferation and survival.[1][4] Consequently, the inhibition of these pathways by this compound leads to a reduction in tumor cell growth and the induction of apoptosis, or programmed cell death.[1][4]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and robust method for the quantitative analysis of apoptosis.[5] This application note provides a detailed protocol for the induction of apoptosis by this compound in cancer cell lines and its subsequent analysis by flow cytometry.

Data Presentation

The following table summarizes the quantitative data on apoptosis induction by this compound in HL-7702 cells, as determined by flow cytometry.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptosis Rate (%)
HL-7702036Control
HL-7702136Increased
HL-7702212Increased
HL-7702224Increased
HL-7702236Significantly Increased
HL-7702436Further Increased

Note: The table is a summary of findings reported in a study by Yin et al., where increasing concentrations and durations of this compound treatment resulted in a corresponding increase in the apoptotic rate of HL-7702 cells.[6]

Experimental Protocols

This section details the methodologies for cell culture, this compound treatment, and flow cytometry analysis of apoptosis.

Materials

  • Cancer cell line of interest (e.g., ALK-positive NSCLC cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM) for different time points (e.g., 12, 24, 36 hours).[6] A vehicle control (DMSO) should be included.

  • Cell Harvesting and Staining:

    • After the treatment period, collect both the floating and adherent cells. The floating cells are often apoptotic.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at a low speed.

    • Wash the cell pellet twice with cold PBS.[7]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5][7]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).[7]

    • Set up the flow cytometer to detect FITC fluorescence (for Annexin V) and PI fluorescence.

    • Collect data for a sufficient number of events (e.g., 10,000 cells).

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the dot plot of Annexin V-FITC versus PI to distinguish between different cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.[5]

Mandatory Visualizations

Signaling Pathway Diagram

Ensartinib_Signaling_Pathway This compound This compound ALK ALK Fusion Protein This compound->ALK Inhibition PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway ALK->RAS_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MEK_ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow Diagram

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture Ensartinib_Treatment 2. This compound Treatment Cell_Culture->Ensartinib_Treatment Harvest_Wash 3. Harvest & Wash Cells Ensartinib_Treatment->Harvest_Wash AnnexinV_PI_Staining 4. Annexin V/PI Staining Harvest_Wash->AnnexinV_PI_Staining Flow_Cytometry 5. Flow Cytometry Acquisition AnnexinV_PI_Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Apoptotic Populations) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Ensartinib in ALK-Positive Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on acquired resistance to Ensartinib in ALK-positive tumors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

A1: Acquired resistance to this compound in ALK-positive tumors can be broadly categorized into two main types:

  • On-target (ALK-dependent) resistance: This typically involves the development of secondary mutations within the ALK kinase domain, which can interfere with this compound binding. While this compound is potent against many crizotinib-resistant mutations like L1196M and C1156Y, certain mutations, such as G1202R, show reduced sensitivity.[1][2] ALK gene amplification is another on-target resistance mechanism.[1]

  • Off-target (ALK-independent) resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK for survival and proliferation.[3][4] The most frequently implicated bypass pathways include:

    • MET amplification and signaling[5][6][7]

    • EGFR pathway activation[1][7]

    • SRC signaling[1][7]

    • IGF1R pathway activation[7]

    • MAPK pathway activation (e.g., through KRAS or MEK mutations)[3]

    • Upregulation of drug efflux pumps like P-glycoprotein (P-gp).[8]

Q2: My ALK-positive cell line is showing reduced sensitivity to this compound. How can I determine the resistance mechanism?

A2: To investigate the mechanism of resistance in your cell line, a multi-step approach is recommended:

  • Sequence the ALK kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify any secondary mutations in the ALK gene.[9]

  • Assess ALK gene copy number: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to check for ALK gene amplification.[9]

  • Analyze bypass signaling pathways:

    • Western Blotting: Probe for the phosphorylation status and total protein levels of key bypass pathway components such as MET, EGFR, SRC, and their downstream effectors (e.g., AKT, ERK).[5]

    • RT-qPCR: Analyze the mRNA expression levels of genes involved in these pathways.

    • FISH/NGS: Screen for amplification or mutations in genes like MET, EGFR, KRAS, etc.[5][6]

  • Evaluate drug efflux: Use a P-glycoprotein inhibitor, such as tariquidar, in combination with this compound to see if it restores sensitivity, suggesting a role for drug efflux pumps.[8]

Q3: Are there established cell line models for studying this compound resistance?

A3: Yes, resistant cell lines can be generated in the laboratory by exposing sensitive ALK-positive cell lines (e.g., H3122, H2228) to gradually increasing concentrations of this compound over an extended period.[10] Characterization of these newly generated resistant lines is crucial to understand the specific resistance mechanisms at play.

Q4: What are the potential therapeutic strategies to overcome this compound resistance?

A4: Strategies to overcome this compound resistance depend on the underlying mechanism:

  • For on-target resistance:

    • A next-generation ALK inhibitor with activity against the specific resistance mutation may be effective. For instance, Lorlatinib has shown activity against the G1202R mutation.[9][2]

  • For off-target resistance:

    • Combination Therapy: Combine this compound with an inhibitor targeting the activated bypass pathway. For example:

      • In cases of MET amplification, combining this compound with a MET inhibitor could be a viable strategy.[5][11]

      • For MAPK pathway activation, a combination with a MEK inhibitor might be effective.[3]

    • Targeting Drug Efflux: For resistance mediated by P-gp, co-administration with a P-gp inhibitor could restore this compound's efficacy.[8]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) when testing this compound sensitivity.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Drug Concentration and Dilution Prepare fresh drug dilutions for each experiment. Use a serial dilution method to ensure accuracy.
Assay Incubation Time Ensure the incubation time for the viability reagent is consistent across all plates and experiments.
Cell Line Authenticity/Contamination Periodically perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination.
Problem 2: Difficulty detecting secondary ALK mutations by Sanger sequencing.
Possible Cause Troubleshooting Step
Low Allele Frequency The mutation may be present in only a sub-population of cells. Consider using a more sensitive method like next-generation sequencing (NGS).
Poor DNA Quality Ensure high-quality genomic DNA is extracted from the resistant cells.
Primer Design Verify that the sequencing primers are specific to the ALK kinase domain and are functioning correctly.
Problem 3: No clear activation of known bypass pathways in resistant cells.
Possible Cause Troubleshooting Step
Novel Resistance Mechanism The resistance may be driven by a less common or novel mechanism. Consider unbiased screening approaches like RNA-seq or phosphoproteomics to identify differentially expressed genes or activated pathways.
Histological Transformation In some cases, resistance can be associated with a change in cell histology (e.g., epithelial-to-mesenchymal transition). Assess cell morphology and relevant markers (e.g., E-cadherin, Vimentin).[12]
Drug Efflux As mentioned in the FAQs, test for the involvement of drug efflux pumps like P-glycoprotein.[8]

Data Presentation

Table 1: In Vitro IC50 Values of this compound Against Various ALK Mutations

ALK StatusIC50 (nmol/L)Reference
Wild-Type ALK<0.4[1]
L1196M<0.4[1]
C1156Y<0.4[1]
F1174<0.4[1]
S1206R<0.4[1]
T1151<0.4[1]
G1202R3.8[1]

Table 2: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nmol/L)Reference
ALK<4
TPM3-TRKA<1
TRKC<1
GOPC-ROS1<1
c-MET1-10
EphA21-10
EphA11-10
EphB11-10

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Cell Culture: Culture a sensitive ALK-positive cell line (e.g., H3122) in standard growth medium.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.

  • Maintenance: Continue this process until the cells can proliferate in a high concentration of this compound (e.g., 1 µM).

  • Characterization: Regularly assess the IC50 of the resistant cell population to confirm the degree of resistance.

  • Clonal Selection: Isolate single-cell clones to establish homogenous resistant cell lines.

Protocol 2: Western Blotting for Bypass Pathway Activation
  • Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ALK_Signaling_Pathway Ligand ALK Ligand (e.g., Pleiotrophin) EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K This compound This compound This compound->EML4_ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms Ensartinib_Resistance Acquired Resistance to this compound On_Target On-Target (ALK-Dependent) Ensartinib_Resistance->On_Target Off_Target Off-Target (ALK-Independent) Ensartinib_Resistance->Off_Target ALK_Mutations Secondary ALK Mutations (e.g., G1202R) On_Target->ALK_Mutations ALK_Amp ALK Amplification On_Target->ALK_Amp Bypass_Pathways Bypass Pathway Activation Off_Target->Bypass_Pathways Drug_Efflux Drug Efflux Pump Upregulation Off_Target->Drug_Efflux MET_Amp MET Amplification Bypass_Pathways->MET_Amp EGFR_Activation EGFR Activation Bypass_Pathways->EGFR_Activation PGP P-glycoprotein (P-gp) Drug_Efflux->PGP

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow Start Resistant Cell Line Developed Genomic_Analysis Genomic Analysis Start->Genomic_Analysis Protein_Analysis Protein/Signaling Analysis Start->Protein_Analysis Functional_Assay Functional Assays Start->Functional_Assay NGS NGS (ALK mutations, MET/EGFR status) Genomic_Analysis->NGS FISH FISH (ALK/MET amp) Genomic_Analysis->FISH WesternBlot Western Blot (p-MET, p-EGFR, etc.) Protein_Analysis->WesternBlot Combination_Study Combination Drug Screening Functional_Assay->Combination_Study Mechanism Identify Resistance Mechanism NGS->Mechanism FISH->Mechanism WesternBlot->Mechanism Combination_Study->Mechanism

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Mechanisms of Primary Resistance to Ensartinib Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding primary resistance to Ensartinib therapy in ALK-positive non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: What are the major categories of primary resistance to this compound?

Primary, or intrinsic, resistance to this compound can be broadly categorized into two main types:

  • ALK-dependent resistance: This occurs when the ALK fusion protein itself harbors pre-existing mutations that reduce the binding affinity of this compound.

  • ALK-independent resistance: In this scenario, cancer cells utilize alternative signaling pathways to bypass their dependency on ALK signaling for survival and proliferation.

Q2: Which specific ALK mutations are known to confer resistance to this compound?

While this compound is a potent second-generation ALK inhibitor, certain pre-existing mutations within the ALK kinase domain can diminish its efficacy. The G1202R mutation is a notable example that can lead to resistance against several second-generation ALK inhibitors. Other mutations may also play a role, and the sensitivity of this compound to various ALK mutations is an active area of research.

Q3: What are the key bypass signaling pathways implicated in primary resistance to this compound?

The most well-documented bypass pathways involved in resistance to ALK inhibitors, including potentially in the primary setting for this compound, are:

  • MET Pathway Activation: Amplification of the MET proto-oncogene is a significant mechanism of resistance. Increased MET signaling can drive downstream pathways like PI3K-AKT and RAS-MAPK, even when ALK is inhibited.[1][2][3][4] There have been cases of de novo MET amplification leading to intrinsic resistance to ALK TKIs.[2][4] Interestingly, this compound also has inhibitory activity against MET, which may be beneficial in cases of MET-driven resistance.[1][5]

  • EGFR Pathway Activation: The epidermal growth factor receptor (EGFR) signaling pathway can also be activated to circumvent ALK inhibition. Co-existing EGFR mutations in ALK-positive NSCLC, though rare, can contribute to primary resistance to ALK-targeted therapies.[6][7]

  • Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs such as SRC and IGF-1R has also been implicated in preclinical studies as potential bypass tracks.[5]

Q4: Can co-occurring genetic alterations with ALK rearrangements cause primary resistance to this compound?

Yes, the presence of other driver mutations alongside an ALK rearrangement can influence the initial response to this compound. For instance, co-mutations in KRAS have been associated with a poorer response to ALK inhibitors.[7] The presence of multiple driver oncogenes can create a more complex signaling network that is not solely dependent on ALK.

Troubleshooting Guides

Scenario 1: An ALK-positive NSCLC patient shows no initial response to this compound therapy.

Possible Cause 1: Pre-existing ALK resistance mutation.

  • Troubleshooting Steps:

    • Perform Next-Generation Sequencing (NGS) on a pre-treatment tumor biopsy or liquid biopsy: This can identify low-frequency, pre-existing ALK mutations that may not have been detected by initial screening methods.

    • Analyze NGS data for known ALK resistance mutations: Pay close attention to mutations like G1202R.

    • Consider alternative ALK inhibitors: If a specific resistance mutation is identified, select a subsequent ALK TKI that has demonstrated activity against that particular mutation.

Possible Cause 2: Activation of a bypass signaling pathway.

  • Troubleshooting Steps:

    • Assess for MET amplification: This can be done using Fluorescence In Situ Hybridization (FISH) or NGS on a tumor biopsy.[2] A MET/CEP7 ratio of ≥ 2.2 is often considered positive for amplification.[3]

    • Evaluate EGFR and KRAS mutation status: Perform NGS on a tumor or liquid biopsy to check for co-occurring mutations in these genes.[6][7]

    • Consider combination therapy: If a bypass pathway is identified, a combination of an ALK inhibitor with an inhibitor targeting the activated pathway (e.g., a MET inhibitor) could be a potential therapeutic strategy.[2]

Scenario 2: In vitro experiments with an ALK-positive cell line show intrinsic resistance to this compound.

Possible Cause 1: The cell line harbors an unknown resistance mechanism.

  • Troubleshooting Steps:

    • Confirm ALK fusion status and expression: Ensure the cell line indeed has the ALK rearrangement and expresses the fusion protein at sufficient levels.

    • Sequence the ALK kinase domain: Perform Sanger sequencing or NGS to check for any mutations.

    • Perform a phosphoproteomic screen: This can help identify which signaling pathways remain active in the presence of this compound, pointing towards potential bypass mechanisms.

    • Investigate for MET amplification: Use FISH or qPCR to determine the MET gene copy number.

Possible Cause 2: Experimental setup issues.

  • Troubleshooting Steps:

    • Verify this compound concentration and stability: Ensure the drug is being used at the correct concentration and has not degraded.

    • Check cell line identity and health: Confirm the cell line is not misidentified or contaminated and is in a healthy growth phase.

    • Optimize cell viability assay: Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for the cell line and that the incubation times and reagent concentrations are optimal.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various ALK Mutations

ALK VariantIC50 (nmol/L)
Wild-type<0.4
F1174<0.4
C1156Y<0.4
L1196M<0.4
S1206R<0.4
T1151<0.4
G1202R3.8

Data sourced from a first-in-human phase I/II multicenter study of this compound.

Table 2: Prevalence of MET Amplification in ALK-TKI Resistant NSCLC

Prior ALK-TKIPrevalence of MET Amplification
CrizotinibNot detected
Second-generation ALK-TKIs12% (6 of 52 biopsies)
Lorlatinib (third-generation)22% (5 of 23 biopsies)

This data suggests that MET amplification is a more common resistance mechanism to later-generation ALK inhibitors.[1]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Cell Culture: Culture an this compound-sensitive ALK-positive NSCLC cell line (e.g., H3122) in standard growth medium.

  • Initial Drug Exposure: Treat the cells with a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase).

  • Monitoring and Maintenance: At each step, monitor cell viability and morphology. Allow the cells to recover and resume normal proliferation before the next dose escalation.

  • Freezing Stocks: Cryopreserve cells at each stage of resistance development.

  • Confirmation of Resistance: Once a resistant population is established (typically able to proliferate at a concentration at least 10-fold higher than the parental IC50), confirm the shift in IC50 using a cell viability assay.

Protocol 2: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed parental and this compound-resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 3: Detection of ALK Mutations and MET Amplification by NGS
  • DNA Extraction: Extract high-quality genomic DNA from tumor tissue, cell lines, or circulating tumor DNA (ctDNA) from plasma.

  • Library Preparation: Prepare a sequencing library using a commercially available kit. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For targeted sequencing, use a capture-based or amplicon-based approach to enrich for the ALK and MET genes.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call single nucleotide variants (SNVs) and insertions/deletions (indels) in the ALK gene.

    • Determine the copy number of the MET gene by analyzing the read depth across the gene, normalized to control regions.

    • Annotate identified variants to determine their potential clinical significance.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ALK

Caption: ALK signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms PrimaryResistance Primary Resistance to this compound ALK_Dependent ALK-Dependent PrimaryResistance->ALK_Dependent ALK_Independent ALK-Independent PrimaryResistance->ALK_Independent ALK_Mutation Pre-existing ALK Mutation (e.g., G1202R) ALK_Dependent->ALK_Mutation MET_Amp MET Amplification ALK_Independent->MET_Amp EGFR_Activation EGFR Activation ALK_Independent->EGFR_Activation KRAS_Mutation Co-occurring KRAS Mutation ALK_Independent->KRAS_Mutation

Caption: Overview of primary resistance mechanisms to this compound.

Experimental_Workflow start Patient with Primary This compound Resistance biopsy Tumor or Liquid Biopsy start->biopsy ngs Next-Generation Sequencing (NGS) biopsy->ngs analysis Data Analysis ngs->analysis decision Identify Resistance Mechanism analysis->decision alk_mut ALK Mutation Detected decision->alk_mut Yes bypass Bypass Pathway Activation Detected decision->bypass Yes unknown No Known Mechanism decision->unknown No

References

Ensartinib Technical Support Center: Optimizing Dosage and Minimizing Off-Target Toxicities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ensartinib dosage to minimize off-target toxicities. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In many cancers, particularly non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of an ALK fusion protein.[1] This fusion protein is constitutively active, meaning it is always "on," and drives uncontrolled cell growth and proliferation by activating downstream signaling pathways like the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[1][2] this compound works by binding to the ATP-binding pocket of the ALK tyrosine kinase domain, preventing its activation and halting these downstream signals, which ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.[1]

Q2: What are the known on-target and off-target kinases of this compound?

This compound is a multi-target kinase inhibitor. Its primary on-target kinase is ALK and its various mutated forms. However, it also demonstrates inhibitory activity against other kinases, which are considered its off-target effects. These include, but are not limited to, MET, ROS1, TRKA, TRKC, EphA2, EphA1, and EphB1.[3] The potency of inhibition against these off-target kinases is generally less than that for ALK.

Q3: What are the most common off-target toxicities observed with this compound treatment?

The most frequently reported treatment-related toxicities in clinical trials include dermatologic reactions such as rash and pruritus (itching).[4][5][6] Other common adverse events are nausea, vomiting, fatigue, and musculoskeletal pain.[4][5][6] Hepatotoxicity, manifesting as elevated liver enzymes (ALT and AST), is also a notable toxicity.[7][8]

Q4: What is the recommended phase II dose (RP2D) of this compound and how was it determined?

The recommended phase II dose of this compound is 225 mg administered orally once daily.[4][5] This dose was determined in a phase I/II clinical trial where patients were administered doses ranging from 25 mg to 250 mg once daily.[4][5] Although a maximum tolerated dose (MTD) was not reached, the 225 mg dose was selected based on the higher frequency of grade 3 rash observed at the 250 mg dose level without a significant improvement in clinical activity.[4][5]

Q5: How should this compound dosage be modified in case of toxicities?

Dose modifications for this compound are recommended based on the severity of the adverse event. For grade 3 or 4 toxicities, it is generally advised to withhold treatment until the toxicity resolves to grade 1 or baseline. Treatment can then be resumed at a reduced dose. The first dose reduction is typically to 200 mg daily, and the second to 150 mg daily. If a patient is unable to tolerate a 150 mg daily dose, permanent discontinuation of the drug is recommended.[9] Specific management strategies are in place for different types of toxicities, such as dermatologic reactions and hepatotoxicity, which may involve topical or systemic corticosteroids for rash, and regular monitoring of liver function tests.[10][11]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target (ALK) and key off-target kinases, providing a quantitative measure of its selectivity.

Kinase TargetIC50 (nM)Reference
On-Target
ALK (wild-type)<0.4[6]
ALK (L1196M mutant)<0.4[6]
ALK (G1202R mutant)3.8[6]
Off-Target
MET1.8[10]
ROS1<1
TRKA<1
TRKC<1[12]
EphA21-10[12]
EphA11-10[12]
EphB11-10[12]
AXL35[10]
Table 2: Common Treatment-Related Adverse Events (AEs) from Clinical Trials

This table presents the incidence of the most common treatment-related adverse events observed in patients receiving this compound in clinical studies.

Adverse EventAny Grade Incidence (%)Grade 3-4 Incidence (%)Reference
Rash56 - 6611.2 - 14.6[4][6][13]
Nausea36<5[4][5]
Pruritus (Itching)28 - 30<5[4][5][6]
Vomiting26<5[4][5]
Fatigue22<5[4][5]
Increased ALT46 - 60.412.5[13][14]
Increased AST41 - 54.24.2[13][14]
Musculoskeletal Pain361.4[6]
Constipation310[6]
Cough310.7[6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in a biochemical assay format.

Objective: To determine the IC50 value of this compound for a target kinase.

Materials:

  • Purified recombinant kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • This compound (or other test compound)

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to achieve the desired final concentrations.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in kinase buffer.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Reference: This protocol is based on the general principles of the LanthaScreen™ Eu Kinase Binding Assay.[1][5]

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., H3122 for ALK-positive NSCLC)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 value.

Reference: This protocol is adapted from standard SRB assay methodologies.[8]

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK Fusion Protein ALK Fusion Protein PI3K PI3K ALK Fusion Protein->PI3K Activates RAS RAS ALK Fusion Protein->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription This compound This compound This compound->ALK Fusion Protein Inhibits

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical Kinase Assay Biochemical Kinase Assay Cell Viability Assay Cell Viability Assay Biochemical Kinase Assay->Cell Viability Assay Lead Compound Apoptosis Assay (TUNEL) Apoptosis Assay (TUNEL) Cell Viability Assay->Apoptosis Assay (TUNEL) ROS Assay (MitoSOX) ROS Assay (MitoSOX) Cell Viability Assay->ROS Assay (MitoSOX) Animal Model Animal Model Cell Viability Assay->Animal Model Promising Compound Toxicity Monitoring Toxicity Monitoring Animal Model->Toxicity Monitoring Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Dosage Optimization Dosage Optimization Toxicity Monitoring->Dosage Optimization Efficacy Studies->Dosage Optimization Hypothesis Hypothesis Hypothesis->Biochemical Kinase Assay Test Compound

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting Guides

Troubleshooting Cell Viability Assays
Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for adding reagents.
Low signal or no response to the drug Cell density is too low or too high, incorrect drug concentration, or cells are resistant.Optimize cell seeding density. Verify the drug concentration and preparation. Use a positive control (a known cytotoxic compound) to ensure the assay is working.
High background signal Contamination of media or reagents, or interference from the test compound.Use fresh, sterile media and reagents. Test the compound for intrinsic absorbance or fluorescence at the assay wavelength.
Troubleshooting TUNEL Assay for Apoptosis
Problem Possible Cause Suggested Solution
No or weak signal in positive control Inactive TdT enzyme, incorrect buffer composition, or insufficient permeabilization.Use a new batch of enzyme. Ensure buffers are correctly prepared and at the right pH. Optimize the permeabilization step (e.g., concentration of proteinase K or Triton X-100).
High background staining in negative control Non-specific binding of labeled nucleotides, or excessive DNA damage from harsh sample preparation.Reduce the concentration of the TdT enzyme. Use a blocking step. Handle samples gently to minimize mechanical damage.[15]
False positive signals Necrotic cells or cells with DNA damage not related to apoptosis are being stained.Co-stain with a marker of necrosis (e.g., propidium iodide) to distinguish between apoptosis and necrosis. Analyze cell morphology.

References

Technical Support Center: Enhancing Ensartinib Efficacy in CNS Metastases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Ensartinib in preclinical studies of Central Nervous System (CNS) metastases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] In ALK-rearranged non-small cell lung cancer (NSCLC), the fusion protein is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[3] this compound competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to reduced tumor cell growth and apoptosis.[3]

Q2: How does this compound's efficacy in CNS metastases compare to other ALK inhibitors?

Preclinical and clinical studies have demonstrated that this compound has significant activity against CNS metastases.[4][5][6][7][8] In animal models, the brain concentration of this compound was found to be four times higher than the IC50 for growth inhibition of ALK-positive cells in vitro.[6] The eXalt3 clinical trial showed a confirmed intracranial response rate of 64% with this compound compared to 21% with crizotinib in patients with baseline brain metastases.[7]

Q3: What are the known resistance mechanisms to this compound in the context of CNS metastases?

Resistance to this compound, like other ALK inhibitors, can be broadly categorized into ALK-dependent and ALK-independent mechanisms.

  • ALK-dependent resistance primarily involves the acquisition of secondary mutations in the ALK kinase domain that interfere with drug binding. While this compound is effective against several crizotinib-resistant mutations (e.g., L1196M, C1156Y), certain mutations, such as G1202R, show reduced sensitivity.[1][9] Compound mutations can also arise after sequential TKI treatment.[10]

  • ALK-independent resistance involves the activation of bypass signaling pathways that promote tumor cell survival despite ALK inhibition. A key mechanism is the amplification and activation of the MET proto-oncogene, which can drive downstream signaling through pathways like PI3K/AKT and MAPK.[11][12]

Q4: What combination strategies can be explored to enhance this compound's efficacy in CNS metastases?

Based on known resistance mechanisms, several combination strategies can be investigated:

  • Combination with MET inhibitors: Given that MET amplification is a known bypass track, combining this compound with a MET inhibitor could be a promising strategy to overcome or delay resistance.[11][12]

  • Combination with chemotherapy: A phase 1b study has explored the combination of this compound with platinum-based chemotherapy and bevacizumab, showing an acceptable safety profile and clinical activity.

  • Combination with STAT3 inhibitors: The STAT3 pathway has been implicated in ALK-driven oncogenesis, suggesting that a combination with STAT3 inhibitors could be beneficial.[13]

  • Combination with radiotherapy: Combining this compound with stereotactic radiation could be a strategy for managing oligoprogression in the brain.[14]

Q5: Are there novel drug delivery strategies to improve this compound's penetration of the blood-brain barrier (BBB)?

Yes, nanoparticle-based drug delivery systems are a promising approach to enhance the CNS penetration of TKIs like this compound.[15][16][17][18][19] These systems can be engineered to cross the BBB through various mechanisms, such as receptor-mediated transcytosis, and can protect the drug from degradation, potentially increasing its therapeutic concentration in the brain.[15][19]

Troubleshooting Guides

In Vitro Experiments
IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assay results. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. 4. Contamination.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Prepare fresh drug dilutions for each experiment and ensure thorough mixing. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check cell cultures for any signs of contamination.
Low or no inhibition of ALK phosphorylation in Western blot. 1. Sub-optimal drug concentration or incubation time. 2. Degraded drug stock. 3. Highly resistant cell line. 4. Technical issues with Western blotting.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Use a fresh aliquot of this compound and protect it from light and repeated freeze-thaw cycles. 3. Confirm the ALK status and potential resistance mutations in your cell line. 4. Ensure complete protein transfer and use appropriate antibody concentrations and incubation times.
Unexpected activation of bypass signaling pathways (e.g., MET, EGFR). 1. Development of acquired resistance. 2. Heterogeneity of the cell line. 3. Off-target effects of the drug at high concentrations.1. Culture cells with increasing concentrations of this compound to select for resistant populations and analyze them for bypass pathway activation. 2. Perform single-cell cloning to isolate and characterize different subpopulations. 3. Use this compound at concentrations as close to the IC50 as possible for mechanistic studies.
In Vivo Experiments
IssuePossible Cause(s)Suggested Solution(s)
Poor tumor take-rate or inconsistent tumor growth in brain metastasis models. 1. Low viability of injected cells. 2. Suboptimal injection technique. 3. Insufficient number of cells injected. 4. Immunocompromised status of the mice.1. Use cells in the logarithmic growth phase with high viability (>95%). 2. Ensure a slow and steady injection into the appropriate anatomical location (e.g., intracarotid artery or direct intracranial injection). 3. Optimize the number of cells injected per mouse. 4. Ensure the mice are sufficiently immunocompromised to prevent rejection of human tumor cells.
Limited efficacy of this compound in the in vivo model despite in vitro potency. 1. Poor drug penetration across the BBB. 2. Suboptimal dosing regimen or route of administration. 3. Rapid metabolism or clearance of the drug. 4. Development of in vivo-specific resistance.1. Consider using nanoparticle-based delivery systems or co-administration with agents that modulate BBB permeability. 2. Perform pharmacokinetic studies to determine the optimal dose and schedule to maintain therapeutic concentrations in the brain. 3. Analyze plasma and brain tissue for drug metabolites. 4. Harvest tumors from treated animals at the time of progression and analyze them for resistance mechanisms.
Toxicity or adverse effects in treated animals (e.g., weight loss, rash). 1. Drug dose is too high. 2. Off-target effects. 3. Vehicle-related toxicity.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for any signs of toxicity and consider reducing the dose or frequency of administration. 3. Include a vehicle-only control group to rule out any effects of the drug delivery vehicle.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound Against ALK Variants and Other Kinases
TargetIC50 (nM)Reference
Wild-type ALK<0.4[1]
F1174L<0.4[1]
C1156Y<0.4[1]
L1196M<0.4[1]
S1206R<0.4[1]
T1151<0.4[1]
G1202R3.8[1]
TPM3-TRKA<1[1]
TRKC<1[1]
GOPC-ROS1<1[1]
EphA21-10[1]
EphA11-10[1]
EphB11-10[1]
c-MET1-10[1]
MET exon 14 deletion7.9[20]
Table 2: Preclinical Efficacy of this compound in Cell Lines
Cell LineGenetic BackgroundThis compound IC50 (nM)Reference
Hs746TMETex14 mutation31[21]
EBC-1MET amplification44[21]
MKN-45c-MET-expanded gastric adenocarcinoma156[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on ALK-positive NSCLC cell lines.

Materials:

  • ALK-positive NSCLC cell lines (e.g., H3122, H2228)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 15 minutes.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of ALK Signaling Pathway

This protocol outlines the procedure for assessing the phosphorylation status of ALK and its downstream effectors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a protein assay kit.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Orthotopic Brain Metastasis Mouse Model

This protocol describes the establishment of a brain metastasis model using intracarotid artery injection.[22]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • ALK-positive NSCLC cells expressing a reporter gene (e.g., luciferase)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-syringe with a 30-gauge needle

  • Bioluminescence imaging system

Procedure:

  • Anesthetize the mouse and place it in a supine position under a surgical microscope.

  • Make a midline cervical incision to expose the right common carotid artery.

  • Carefully separate the common carotid artery from the vagus nerve.

  • Ligate the external carotid artery and the proximal common carotid artery with a suture.

  • Use a micro-syringe to inject 1 x 10^5 to 5 x 10^5 cells in 100 µL of PBS into the internal carotid artery.

  • Remove the needle and ligate the injection site.

  • Close the incision with sutures or surgical clips.

  • Monitor the development of brain metastases using bioluminescence imaging weekly.

  • Once tumors are established, randomize the mice into treatment and control groups and initiate this compound treatment.

  • Monitor tumor growth and animal survival.

Visualizations

ALK_Signaling_Pathway cluster_legend Legend This compound This compound ALK ALK Fusion Protein This compound->ALK Inhibits RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MET MET Bypass Activation MET->RAS MET->PI3K key_inhibition Inhibition key_activation Activation key_bypass Bypass Pathway

Caption: ALK signaling and bypass pathways.

Experimental_Workflow start Start: Hypothesis invitro In Vitro Studies (Cell Lines: H3122, H2228) start->invitro viability Cell Viability Assay (IC50 Determination) invitro->viability western Western Blot (Target Engagement) invitro->western combo Combination Studies (e.g., with MET inhibitors) invitro->combo invivo In Vivo Studies (Orthotopic Brain Metastasis Model) viability->invivo western->invivo combo->invivo pk Pharmacokinetics (BBB Penetration) invivo->pk efficacy Efficacy Studies (Tumor Growth Inhibition) invivo->efficacy end End: Data Analysis & Conclusion pk->end resistance Resistance Analysis (Tumor Ex-vivo Analysis) efficacy->resistance resistance->end

Caption: Preclinical experimental workflow.

References

Technical Support Center: Managing Adverse Events Associated with Ensartinib in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ensartinib in clinical research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule tyrosine kinase inhibitor (TKI) of anaplastic lymphoma kinase (ALK).[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), a genetic rearrangement can lead to the creation of an ALK fusion protein, which is perpetually active and drives uncontrolled cell growth.[3] this compound competitively binds to the ATP-binding site of the ALK tyrosine kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[3][4] This blockade ultimately suppresses tumor cell proliferation and induces apoptosis (cell death).[3][4] this compound has demonstrated efficacy against a range of ALK mutations, including some that confer resistance to earlier-generation ALK inhibitors.[3]

Q2: What are the most common adverse events associated with this compound?

A2: The most frequently reported adverse events (AEs) in clinical trials with this compound are generally mild to moderate in severity.[5][6] These commonly include rash, musculoskeletal pain, constipation, pruritus (itching), cough, nausea, edema (swelling), vomiting, fatigue, and pyrexia (fever).[7][8][9]

Q3: Are there any serious adverse events associated with this compound?

A3: Yes, while less common, serious adverse events can occur. These include interstitial lung disease (ILD)/pneumonitis, hepatotoxicity (liver damage), severe dermatologic reactions, bradycardia (slow heart rate), visual disturbances, hyperglycemia (high blood sugar), and hyperuricemia (high uric acid levels).[1][10][11] Prompt recognition and management of these serious AEs are crucial.

Troubleshooting Guides for Adverse Event Management

This section provides specific guidance on identifying and managing common and serious adverse events observed with this compound.

Dermatologic Adverse Reactions (e.g., Rash, Pruritus)

Q: A study participant has developed a rash. How should this be managed?

A:

  • Initial Assessment: Grade the severity of the rash according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Management Strategy:

    • Grade 1: Consider topical corticosteroids.[12]

    • Grade 2: Initiate topical corticosteroids. If there is no improvement within 7 days, start oral corticosteroids. If there is still no improvement after another 7 days, withhold this compound until the rash recovers to Grade ≤1, then resume at a reduced dose.[12]

    • Grade 3: Withhold this compound and administer topical corticosteroids. If no improvement is seen within 7 days, begin oral corticosteroids. Resume this compound at a reduced dose upon recovery to Grade ≤1.[12]

    • Grade 4: Permanently discontinue this compound. Administer systemic corticosteroids and consider antibiotic use.[12]

  • Supportive Care: Advise patients to use alcohol-free moisturizers and to limit direct sun exposure, wearing protective clothing and sunscreen, as this compound can cause photosensitivity.[10][12][13]

Hepatotoxicity (Liver-related Adverse Events)

Q: A participant's liver function tests (LFTs) are elevated. What is the appropriate course of action?

A:

  • Monitoring: Regularly monitor liver function tests (ALT, AST, and total bilirubin) at baseline, every 2 weeks during the first treatment cycle, and then monthly or as clinically indicated.[11][14]

  • Management Based on Severity:

    • Grade 3 or 4 ALT or AST elevation (>5x ULN) with total bilirubin ≤2x ULN: Withhold this compound until recovery to Grade ≤1 or baseline. Resume at a reduced dose.[14]

    • Grade 2, 3, or 4 ALT or AST elevation (>3x ULN) with concurrent total bilirubin elevation >2x ULN (in the absence of cholestasis or hemolysis): Permanently discontinue this compound.[14]

Interstitial Lung Disease (ILD)/Pneumonitis

Q: A participant presents with new or worsening respiratory symptoms. What should be done?

A:

  • Immediate Action: Immediately withhold this compound if ILD/pneumonitis is suspected.[10][15] Symptoms to monitor for include dyspnea (shortness of breath), cough, and fever.[10][15]

  • Diagnosis and Management: If ILD/pneumonitis is confirmed through diagnostic imaging and clinical assessment, permanently discontinue this compound treatment.[10][15]

Bradycardia (Slow Heart Rate)

Q: A participant is found to have a slow heart rate. How should this be addressed?

A:

  • Monitoring: Monitor heart rate regularly during treatment.[15]

  • Management:

    • Symptomatic Bradycardia: Withhold this compound until recovery to an asymptomatic state or a resting heart rate of ≥60 bpm. Review concomitant medications for other agents that may cause bradycardia. If a causative medication is discontinued or its dose is reduced, this compound may be resumed at the same dose. If no such medication is identified, resume this compound at a reduced dose.[12]

    • Life-Threatening Bradycardia: If a concomitant medication known to cause bradycardia is identified and discontinued or its dose reduced, resume this compound at a reduced dose upon recovery. If no such medication is identified, permanently discontinue this compound.[12]

Quantitative Data on Adverse Events

The following tables summarize the incidence of common adverse events from clinical trials of this compound.

Table 1: Common Treatment-Related Adverse Events (Any Grade) in the eXALT3 Trial

Adverse EventThis compound (N=143)Crizotinib (N=146)
Rash66.0%-
Musculoskeletal Pain36.0%-
Cough31.0%-
Constipation31.0%-
Pruritus30.0%-
Increased ALT48.3%47%
Increased AST37.8%-
Nausea22.4%-
Edema21.0%-
Data from the Phase 3 eXALT3 trial.[16][17]

Table 2: Grade 3-4 Treatment-Related Adverse Events in the eXALT3 Trial

Adverse EventThis compound (N=143)
Rash12.0%
Musculoskeletal Pain1.4%
Cough0.7%
Pruritus2.1%
Increased ALT (>5x ULN)4.2%
Data from the Phase 3 eXALT3 trial.[11][16]

Experimental Protocols

Protocol: Monitoring and Management of Adverse Events in this compound Clinical Trials

  • Baseline Assessment: Prior to initiating this compound, perform a comprehensive baseline assessment including:

    • Complete Blood Count (CBC) with differential

    • Comprehensive metabolic panel, including liver function tests (ALT, AST, total bilirubin), renal function tests (creatinine), and electrolytes.[14][18]

    • Fasting blood glucose and serum uric acid.[14][18]

    • Heart rate.[14][18]

    • Assessment for any pre-existing pulmonary conditions.

    • For females of reproductive potential, a pregnancy test is required.[18]

  • Ongoing Monitoring:

    • Liver Function Tests: Monitor ALT, AST, and total bilirubin every 2 weeks during the first cycle of treatment, then monthly and as clinically indicated.[11][14]

    • Creatine Phosphokinase (CPK): Monitor CPK levels periodically during treatment.[14]

    • Serum Glucose and Uric Acid: Monitor fasting blood glucose and serum uric acid periodically.[14]

    • Heart Rate: Monitor heart rate regularly.[14]

    • Respiratory Symptoms: Monitor for new or worsening symptoms of ILD/pneumonitis (e.g., dyspnea, cough, fever).[10]

    • Dermatologic Reactions: Monitor for any skin changes, including rash and pruritus.[10]

  • Dose Modifications for Toxicity:

    • The standard starting dose of this compound is 225 mg orally once daily.[14][19]

    • First Dose Reduction: 200 mg orally once daily.[14][18]

    • Second Dose Reduction: 150 mg orally once daily.[14][18]

    • Permanently discontinue this compound if the patient is unable to tolerate 150 mg once daily.[14][18]

    • Once the dose has been reduced for an adverse reaction, it should not be subsequently increased.[14]

Visualizations

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Apoptosis Apoptosis ALK->Apoptosis Inhibits This compound This compound This compound->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Adverse_Event_Workflow Start Adverse Event Observed Assess Assess & Grade Severity (CTCAE) Start->Assess Mild Mild (Grade 1) Assess->Mild Grade 1 Moderate Moderate (Grade 2) Assess->Moderate Grade 2 Severe Severe (Grade 3/4) Assess->Severe Grade 3/4 Supportive Supportive Care Mild->Supportive Withhold Withhold this compound Moderate->Withhold Discontinue Permanently Discontinue Severe->Discontinue Continue Continue this compound & Monitor Supportive->Continue Resolve AE Resolves/ Improves Withhold->Resolve Reduce Resume at Reduced Dose Resolve->Reduce

Caption: General workflow for managing adverse events during this compound treatment.

References

Technical Support Center: Identifying Biomarkers of Response to Ensartinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying biomarkers of response to Ensartinib, a potent anaplastic lymphoma kinase (ALK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary biomarker for predicting response to this compound?

The primary biomarker for predicting response to this compound is the presence of anaplastic lymphoma kinase (ALK) gene rearrangements in non-small cell lung cancer (NSCLC).[1][2] this compound is a tyrosine kinase inhibitor (TKI) that specifically targets the ALK fusion protein, which results from these rearrangements and drives tumor growth.[1][3]

Q2: What is the mechanism of action of this compound?

This compound is a small-molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding site of the ALK tyrosine kinase domain.[4] This inhibition prevents the phosphorylation and activation of ALK and its downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades, thereby halting tumor cell proliferation and inducing apoptosis.[4][5] this compound is effective against a wide range of ALK mutations, including those that confer resistance to first-generation inhibitors like crizotinib.[4][5]

Q3: What are the known mechanisms of resistance to this compound?

Mechanisms of resistance to ALK inhibitors like this compound can be broadly categorized as "on-target" (involving the ALK gene itself) or "off-target" (activation of bypass signaling pathways).

  • On-target resistance includes secondary mutations within the ALK kinase domain that interfere with drug binding, as well as amplification of the ALK fusion gene.[6][7]

  • Off-target resistance can involve the activation of other signaling pathways that bypass the need for ALK signaling, such as the EGFR, IGF-1R, c-KIT, and SRC pathways.[6][7]

Q4: Is this compound effective against brain metastases?

Yes, this compound has demonstrated significant efficacy in treating brain metastases associated with ALK-positive NSCLC.[1][8][9] It has the ability to cross the blood-brain barrier, allowing it to target and induce responses in intracranial lesions.[1] In the eXalt3 clinical trial, the intracranial response rate for patients with measurable brain metastases at baseline was 64% with this compound, compared to 21% with crizotinib.[9][10]

Troubleshooting Guides for Biomarker Testing

Immunohistochemistry (IHC)

Issue: Weak or No Staining

  • Possible Cause: Low antibody concentration.

    • Solution: Increase the concentration of the primary and/or secondary antibodies.[11]

  • Possible Cause: Incompatible primary and secondary antibodies.

    • Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[11]

  • Possible Cause: Inactive antibody.

    • Solution: Use a new batch of the antibody and ensure proper storage conditions have been maintained.[11]

  • Possible Cause: Low abundance of the target protein.

    • Solution: Consider using an amplification step in your protocol to enhance the signal.[11]

Issue: High Background Staining

  • Possible Cause: Primary antibody concentration is too high.

    • Solution: Titrate the primary antibody to an optimal, lower concentration.[11]

  • Possible Cause: Non-specific binding of the secondary antibody.

    • Solution: Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody.[11]

  • Possible Cause: Endogenous peroxidase or phosphatase activity.

    • Solution: Include a blocking step using hydrogen peroxide for peroxidases or levamisole for phosphatases.[11]

Fluorescence In Situ Hybridization (FISH)

Issue: Inconclusive or Ambiguous Results

  • Possible Cause: Low percentage of positive cells.

    • Solution: Results with a low percentage of positive cells (e.g., 15-25%) should be interpreted with caution.[12] Consider confirming with an orthogonal method like IHC or NGS.[12][13]

  • Possible Cause: Atypical signal patterns (e.g., isolated orange signals).

    • Solution: These can be a source of false-positive results.[6] Image analysis algorithms can help to rule out suboptimal probe signals.[6]

  • Possible Cause: Polyploidy of tumor cells.

    • Solution: Polyploid nuclei can lead to an increased number of signals, potentially causing false-positive results.[12] Careful morphological assessment is required.

Issue: False-Negative Results

  • Possible Cause: Small rearrangements or complex genomic events.

    • Solution: FISH may not detect very small or complex rearrangements.[14] Next-generation sequencing (NGS) may be more sensitive in these cases.[14][15]

  • Possible Cause: Poor sample quality or fixation.

    • Solution: Ensure proper formalin fixation (between 6 and 72 hours) and tissue processing to maintain nucleic acid integrity.[16]

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

Issue: No Amplification or Weak Signal

  • Possible Cause: Poor RNA quality or degradation.

    • Solution: Assess RNA integrity before starting the experiment. Use appropriate RNA extraction and storage protocols.

  • Possible Cause: Assay design issues.

    • Solution: Verify that the primer and probe sequences are correct and that the assay is designed to detect the specific ALK fusion variants of interest.[17]

  • Possible Cause: Inefficient reverse transcription.

    • Solution: Optimize the reverse transcription step, including the choice of reverse transcriptase and priming strategy (e.g., random hexamers vs. oligo(dT)).[17]

Issue: False-Negative Results

  • Possible Cause: Presence of a rare or novel fusion partner.

    • Solution: Standard RT-PCR assays are designed to detect known fusion partners.[6] If a rare fusion is suspected, consider using a method that is partner-agnostic, such as NGS.[6]

  • Possible Cause: Low level of fusion transcript.

    • Solution: The sensitivity of RT-PCR may be limited for detecting very low levels of the target transcript.[18]

Next-Generation Sequencing (NGS)

Issue: Failure to Detect a Known ALK Fusion

  • Possible Cause: Low tumor purity in the sample.

    • Solution: Assess tumor content before sequencing. Macrodissection may be necessary to enrich for tumor cells.

  • Possible Cause: DNA-based NGS panel limitations.

    • Solution: DNA-based NGS may have lower sensitivity for detecting certain fusions.[6] RNA-based NGS is generally more sensitive for fusion detection.[6]

  • Possible Cause: Inadequate sequencing depth.

    • Solution: Ensure sufficient sequencing coverage to confidently call structural variants.

Issue: Identification of a Variant of Unknown Significance (VUS)

  • Possible Cause: Novel fusion partner or breakpoint.

    • Solution: Correlate the NGS finding with other methods, such as IHC, to determine if the fusion results in protein expression.[14] Functional studies may be required to determine the significance of novel fusions.

Data Presentation

Table 1: Comparison of ALK Fusion Detection Methods

MethodSensitivitySpecificityAdvantagesDisadvantages
IHC HighHighRapid, cost-effective, widely availableSubjective interpretation, potential for false positives/negatives[19][20][21]
FISH HighHigh"Gold standard" for regulatory approval, detects novel partnersLaborious, expensive, subjective scoring, can miss small rearrangements[2][22]
RT-PCR HighHighHighly sensitive and specificCan only detect known fusion partners, requires high-quality RNA[4][23]
NGS Very HighVery HighDetects known and novel fusion partners, can assess multiple genes simultaneouslyHigher cost, longer turnaround time, complex data analysis[4][22][24]

Table 2: Efficacy of this compound vs. Crizotinib in ALK-Positive NSCLC (eXalt3 Trial)

EndpointThis compoundCrizotinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 25.8 months12.7 months0.56 (0.40-0.79)0.0007[2][25]
Objective Response Rate (ORR) 74%67%--[8][9]
Intracranial ORR (patients with baseline brain metastases) 64%21%--[9][10]

Table 3: Response to this compound Based on Prior ALK TKI Treatment

Prior TreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
ALK TKI-Naïve 80%26.2 months[5][7]
Prior Crizotinib Only 69%9.0 months[7]
Prior Crizotinib and a Second-Generation ALK TKI 25%1.9 months[5]

Experimental Protocols

ALK Immunohistochemistry (IHC) Protocol
  • Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer and method (e.g., citrate buffer, pH 6.0, in a pressure cooker or water bath).

  • Peroxidase Block: Endogenous peroxidase activity is blocked by incubating slides in a hydrogen peroxide solution.

  • Primary Antibody Incubation: Slides are incubated with a validated primary antibody against ALK (e.g., clone D5F3) at a predetermined optimal dilution and time.

  • Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase is applied.

  • Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the target antigen.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.

  • Interpretation: A positive result is defined as strong, granular cytoplasmic staining in tumor cells.[26]

ALK Fluorescence In Situ Hybridization (FISH) Protocol
  • Specimen Preparation: FFPE tissue sections (4-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Pretreatment: Slides are deparaffinized, rehydrated, and then treated with a protease solution to permeabilize the cells.

  • Probe Application: An ALK break-apart probe set, consisting of two differently colored fluorescent probes that flank the ALK gene, is applied to the slides.

  • Denaturation: The DNA on the slide and the probe are denatured by heating.

  • Hybridization: The slides are incubated overnight in a humidified chamber to allow the probes to hybridize to their target sequences.

  • Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.

  • Counterstaining: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei.

  • Analysis: Slides are analyzed using a fluorescence microscope. A positive result is indicated by the separation of the two colored signals or the loss of one signal in a significant percentage of tumor cells (typically ≥15%).

ALK RT-PCR Protocol for Fusion Detection
  • RNA Extraction: Total RNA is extracted from FFPE tissue sections using a commercially available kit optimized for this sample type.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed (e.g., using an Agilent Bioanalyzer).

  • Reverse Transcription: A defined amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers and probes specific for known EML4-ALK fusion variants.

  • Data Analysis: The amplification data is analyzed to determine the presence or absence of the specific fusion transcripts. A positive result is indicated by a significant increase in fluorescence above the background level.

ALK Next-Generation Sequencing (NGS) Protocol
  • Nucleic Acid Extraction: DNA and/or RNA are extracted from FFPE tissue sections.

  • Library Preparation: The extracted nucleic acids are used to prepare sequencing libraries. This involves fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For RNA, a reverse transcription step is included.

  • Target Enrichment (for targeted panels): The library is enriched for specific genes of interest, including ALK, using hybrid capture or amplicon-based methods.

  • Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing data is processed through a bioinformatics pipeline to align the reads to a reference genome, identify structural variants (including gene fusions), and annotate the findings.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein RAS RAS ALK Fusion Protein->RAS Activates PI3K PI3K ALK Fusion Protein->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription Promotes Cell Proliferation, Survival, and Growth Cell Proliferation, Survival, and Growth Gene Transcription->Cell Proliferation, Survival, and Growth This compound This compound This compound->ALK Fusion Protein Inhibits

Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.

Caption: Workflow for ALK protein detection by Immunohistochemistry (IHC).

Caption: Logical workflow for patient selection for this compound treatment.

References

Troubleshooting variability in Ensartinib efficacy across different ALK mutations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variability in Ensartinib efficacy across different Anaplastic Lymphoma Kinase (ALK) mutations.

Frequently Asked Questions (FAQs)

Q1: What is the general efficacy of this compound against different ALK mutations?

A1: this compound is a potent ALK inhibitor with high activity against wild-type ALK and various ALK resistance mutations.[1][2][3] In biochemical assays, it has shown low nanomolar IC50 values against a range of ALK variants.[1][2][4][5] However, its efficacy can be influenced by the specific ALK mutation present. For instance, the G1202R mutation is associated with a higher IC50 value compared to other mutations, suggesting reduced sensitivity.[1][5]

Q2: How does this compound's efficacy in TKI-naïve patients compare to those previously treated with other ALK inhibitors like Crizotinib?

A2: Clinical studies have demonstrated that this compound is highly effective in ALK TKI-naïve patients, showing a high overall response rate (ORR) and prolonged progression-free survival (PFS).[1][4][5] In patients who have developed resistance to Crizotinib, this compound also shows significant clinical activity, with a notable ORR.[1][4][5] This suggests that this compound can overcome some of the resistance mechanisms to first-generation ALK inhibitors.[1] However, efficacy may be reduced in patients who have received multiple lines of ALK TKI therapy.[4]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound, like other ALK inhibitors, can be categorized into two main types:

  • On-target resistance: This involves the development of secondary mutations in the ALK kinase domain that interfere with drug binding. While this compound is effective against many Crizotinib-resistant mutations, certain mutations like G1202R can confer reduced sensitivity.[1][6][7] Compound mutations, where multiple ALK mutations accumulate, can also lead to resistance.[7]

  • Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite ALK inhibition.[1][2] Examples of such pathways include the activation of EGFR, MET, or other receptor tyrosine kinases.[8][9]

Q4: Are there specific EML4-ALK fusion variants that show differential responses to this compound?

A4: Yes, some studies suggest that different EML4-ALK fusion variants can influence the response to ALK inhibitors. For example, some research indicates that patients with EML4-ALK variant 1 may have a better response and progression-free survival with this compound compared to those with variant 3.[10] However, the prognostic and predictive value of specific ALK variants is still an area of active investigation, with some conflicting results across different studies and inhibitors.[11]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.

Problem 1: Higher than expected IC50 value for this compound in our ALK-positive cell line.

Possible Cause Troubleshooting Steps
Presence of a resistant ALK mutation (e.g., G1202R) 1. Sequence the ALK kinase domain of your cell line to identify any mutations. 2. Compare the identified mutation with published data on this compound sensitivity. 3. Consider using a cell line with a known this compound-sensitive ALK mutation as a positive control.
Activation of bypass signaling pathways 1. Perform a phospho-receptor tyrosine kinase (RTK) array to identify activated bypass pathways. 2. Use western blotting to confirm the activation of specific downstream signaling molecules (e.g., p-EGFR, p-MET). 3. Test the combination of this compound with an inhibitor of the identified bypass pathway.
Incorrect drug concentration or stability issues 1. Verify the concentration and purity of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Ensure proper storage of the compound as per the manufacturer's instructions.
Cell line identity and integrity 1. Authenticate your cell line using short tandem repeat (STR) profiling. 2. Regularly check for mycoplasma contamination.

Problem 2: Tumor xenografts are not responding to this compound treatment in our mouse model.

Possible Cause Troubleshooting Steps
Suboptimal drug dosage or administration schedule 1. Review the literature for established effective doses of this compound in similar xenograft models.[5][12] 2. Perform a dose-response study to determine the optimal dose for your specific model. 3. Ensure correct and consistent administration of the drug (e.g., oral gavage technique).
Poor bioavailability of this compound in the animal model 1. Conduct pharmacokinetic (PK) studies to measure the plasma concentration of this compound over time. 2. If bioavailability is low, consider alternative formulations or routes of administration.
Development of resistance in the xenograft tumor 1. At the end of the study, excise the tumors and analyze them for secondary ALK mutations or activation of bypass pathways. 2. Consider establishing a new cell line from the resistant tumor for further in vitro studies.
Tumor model heterogeneity 1. Ensure that the cell line used for xenografts is clonal and consistently expresses the ALK fusion. 2. Consider using patient-derived xenograft (PDX) models for a more clinically relevant system.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against various ALK mutations.

ALK VariantIC50 (nmol/L)
Wild-type<0.4
C1156Y<0.4
F1174<0.4
L1196M<0.4
S1206R<0.4
T1151<0.4
G1202R3.8

Data compiled from published biochemical assays.[1][5]

Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC Patients.

Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
TKI-Naïve 80%26.2 months
Prior Crizotinib Only 69%9.0 months
Overall (≥200 mg dose) 60%9.2 months
Intracranial Response 64%Not Reported

Data from a first-in-human phase I/II multicenter study.[1][5]

Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the IC50 of this compound in ALK-positive cancer cell lines.

Materials:

  • ALK-positive cell lines (e.g., H3122, STE-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blotting for ALK Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on the ALK signaling pathway.

Materials:

  • ALK-positive cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K STAT3 STAT3 ALK_Fusion->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Transcription This compound This compound This compound->ALK_Fusion Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture ALK+ NSCLC Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Xenograft Establish Tumor Xenografts Cell_Culture->Xenograft Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot Western Blot for ALK Pathway Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Pathway_Inhibition Assess Pathway Inhibition Western_Blot->Pathway_Inhibition InVivo_Treatment Treat Mice with This compound Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Volume InVivo_Treatment->Tumor_Measurement Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy Troubleshooting_Logic Start Unexpected this compound Resistance Observed Check_Mutation Sequence ALK Kinase Domain Start->Check_Mutation Check_Experimental Verify Experimental Parameters (Drug, Cells) Start->Check_Experimental Resistant_Mutation Resistant Mutation (e.g., G1202R)? Check_Mutation->Resistant_Mutation Bypass_Pathway Investigate Bypass Pathways (p-RTK array) Resistant_Mutation->Bypass_Pathway No Action_Resistant Consider Alternative ALK Inhibitor or Combination Therapy Resistant_Mutation->Action_Resistant Yes Action_Bypass Test Combination with Bypass Pathway Inhibitor Bypass_Pathway->Action_Bypass Action_Experimental Optimize Protocol & Repeat Experiment Check_Experimental->Action_Experimental

References

Technical Support Center: Role of ABCB1 and ABCG2 in Ensartinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the role of the drug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP) in Ensartinib resistance.

Frequently Asked Questions (FAQs)

Q1: What is the established role of ABCB1 and ABCG2 in this compound resistance?

A1: The role of ABCB1 and ABCG2 in this compound resistance is complex, with some conflicting findings in the literature. One study suggests that P-glycoprotein (ABCB1) overexpression can lead to reduced susceptibility of cancer cells to this compound, as it actively transports the drug out of the cell.[1][2][3] In this context, this compound is identified as a substrate of ABCB1.[1][2][3] Conversely, another study indicates that while this compound is a substrate of ABCB1, its effectiveness is not significantly impacted by the overexpression of ABCB1 or ABCG2.[4][5][6] This same study also found this compound to be a potent inhibitor of both ABCB1 and ABCG2 transporters.[4][5][6]

Q2: Why are there conflicting reports on the role of ABCB1/ABCG2 in this compound resistance?

A2: The conflicting reports may stem from differences in the experimental systems used, such as the specific cell lines, the level of transporter overexpression, and the concentrations of this compound tested. For instance, one study reporting that ABCB1 overexpression did not confer resistance used IC50 values that were noted to be considerably higher than those in other studies.[7] It is crucial to consider the specific experimental context when interpreting results.

Q3: How can I determine if this compound resistance in my cell line is mediated by ABCB1 or ABCG2?

A3: To determine if ABCB1 or ABCG2 mediate this compound resistance, you can perform a cytotoxicity assay comparing the IC50 value of this compound in your resistant cell line to its parental, drug-sensitive counterpart. A significantly higher IC50 in the resistant line suggests transporter-mediated resistance. This can be confirmed by using specific inhibitors of ABCB1 (e.g., tariquidar, verapamil) or ABCG2 (e.g., ko143) to see if they restore sensitivity to this compound.[1][8][9]

Q4: Is this compound a substrate or an inhibitor of ABCB1 and ABCG2?

A4: Evidence suggests that this compound can be both a substrate and an inhibitor of ABCB1.[1][4][6] It has been shown to be transported by ABCB1.[1] At higher concentrations, it can also inhibit the efflux function of ABCB1 and ABCG2.[2][4][5][6] It is important to note that some studies have found that while this compound can block P-gp-mediated drug efflux at higher concentrations, it may not re-sensitize cancer cells overexpressing P-gp or ABCG2 to other cytotoxic drugs at non-toxic concentrations.[2]

Q5: Does this compound treatment induce the expression of ABCB1 or ABCG2?

A5: Based on current research, this compound does not appear to have a significant effect on the mRNA expression levels of ABCB1 and ABCG2 in physiological and lung tumor cellular models.[4][5][6] This suggests that resistance is more likely due to pre-existing overexpression of these transporters rather than induction by the drug itself.

Troubleshooting Guides

Problem 1: My cytotoxicity assay shows no significant difference in this compound IC50 values between parental and ABCB1/ABCG2-overexpressing cell lines.

  • Possible Cause 1: Insufficient transporter expression or function.

    • Solution: Confirm the overexpression and functionality of ABCB1 or ABCG2 in your resistant cell line. Use Western blotting to verify protein expression and a functional assay, such as a rhodamine 123 (for ABCB1) or mitoxantrone (for ABCG2) efflux assay, to confirm transporter activity.[8]

  • Possible Cause 2: this compound concentration range is not optimal.

    • Solution: Ensure the range of this compound concentrations used in your assay is appropriate to capture the full dose-response curve for both cell lines. It may be necessary to extend the concentration range to higher levels for the resistant cells.

  • Possible Cause 3: The cell line model is not sensitive to ABC-mediated resistance for this drug.

    • Solution: The contribution of ABC transporters to drug resistance can be cell-type specific. Some studies have shown that despite being an ABCB1 substrate, this compound's efficacy was not compromised in certain cell lines overexpressing the transporter.[5][6] Consider testing other well-established substrates of ABCB1 or ABCG2 to confirm the multidrug resistance phenotype of your cell line.

Problem 2: I am not observing a reversal of this compound resistance after applying an ABCB1/ABCG2 inhibitor.

  • Possible Cause 1: The inhibitor concentration is suboptimal or toxic.

    • Solution: Perform a dose-response experiment for the inhibitor alone to determine a non-toxic concentration that effectively inhibits the transporter. The reversal of resistance should be tested at this non-toxic concentration.

  • Possible Cause 2: The resistance mechanism is not primarily due to the targeted transporter.

    • Solution: Resistance to this compound can be multifactorial. Other mechanisms, such as secondary mutations in the ALK kinase domain, may be involved.[10][11][12] Consider investigating other potential resistance mechanisms in your cell line.

  • Possible Cause 3: The inhibitor is not effective for the specific mutation in the transporter.

    • Solution: While less common, mutations in the ABC transporter itself could affect inhibitor binding.[13] Confirm the efficacy of your inhibitor with known substrates for that transporter in your cell line.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines

Cell LineTransporter StatusThis compound IC50 (µM)Reference
MDCKII-parParental23.9[5]
MDCKII-ABCB1ABCB1 OverexpressingNot significantly different from parental[5]
HL60-parParental29.6[5]
HL60-ABCB1ABCB1 OverexpressingNot significantly different from parental[5]
A431-parParental2.79[5]
A431-ABCB1ABCB1 OverexpressingNot significantly different from parental[5]
KB-3-1ParentalData not provided[2]
KB-V-1ABCB1 OverexpressingSignificantly higher than parental[2]
OVCAR-8ParentalData not provided[2]
NCI-ADR-RESABCB1 OverexpressingSignificantly higher than parental[2]
S1ParentalData not provided[2]
S1-M1-80ABCG2 OverexpressingNot significantly different from parental[2]
H460ParentalData not provided[2]
H460-MX20ABCG2 OverexpressingNot significantly different from parental[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

2. Drug Accumulation Assay (Using Calcein-AM for ABCB1)

  • Objective: To assess the function of ABCB1 by measuring the intracellular accumulation of a fluorescent substrate.

  • Methodology:

    • Harvest cells and resuspend them in a suitable buffer.

    • Pre-incubate the cells with or without an ABCB1 inhibitor (e.g., tariquidar) and/or this compound at a non-toxic concentration.

    • Add the fluorescent substrate Calcein-AM to the cell suspension and incubate. Calcein-AM is a non-fluorescent substrate of ABCB1 that is converted to fluorescent calcein by intracellular esterases.

    • Stop the reaction by adding ice-cold buffer and pellet the cells by centrifugation.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

    • A higher fluorescence signal in the presence of an inhibitor or a competing substrate indicates inhibition of ABCB1-mediated efflux.[2]

Visualizations

cluster_membrane Cell Membrane ABCB1 ABCB1 (P-gp) Ensartinib_out Extracellular This compound ABCB1->Ensartinib_out ATP-dependent Efflux Resistance Drug Resistance ABCB1->Resistance Contributes to Ensartinib_in Intracellular This compound Ensartinib_in->ABCB1 Binding ALK ALK Signaling Ensartinib_in->ALK Inhibition of ALK Signaling Ensartinib_out->Ensartinib_in Passive Diffusion Inhibitor ABCB1 Inhibitor (e.g., Tariquidar) Inhibitor->ABCB1 Inhibition

Caption: Mechanism of ABCB1-mediated this compound resistance.

start Start: Suspected This compound Resistance cell_lines Select Parental (Sensitive) and Resistant Cancer Cell Lines start->cell_lines confirm_transporter Confirm ABCB1/ABCG2 Overexpression (Western Blot, qPCR) cell_lines->confirm_transporter cytotoxicity Perform this compound Cytotoxicity Assay (IC50) confirm_transporter->cytotoxicity compare_ic50 Compare IC50 Values cytotoxicity->compare_ic50 reversal Perform Reversal Assay with ABCB1/ABCG2 Inhibitors compare_ic50->reversal IC50 Significantly Higher in Resistant other_mechanisms Investigate Other Resistance Mechanisms compare_ic50->other_mechanisms No Significant Difference accumulation Conduct Drug Accumulation Assay reversal->accumulation conclusion Conclusion on Role of ABCB1/ABCG2 in Resistance accumulation->conclusion

Caption: Workflow for investigating this compound resistance.

Conflicting_Data Conflicting Data on This compound Resistance Study_A Study A: This compound is a substrate of ABCB1; overexpression leads to resistance. Conflicting_Data->Study_A Study_B Study B: This compound's efficacy is not compromised by ABCB1/ABCG2 overexpression. Conflicting_Data->Study_B Reason1 Different Cell Lines Used Study_A->Reason1 Reason2 Varying Drug Concentrations Study_A->Reason2 Reason3 Differences in Transporter Expression Levels Study_A->Reason3 Study_B->Reason1 Study_B->Reason2 Study_B->Reason3

Caption: Explaining conflicting findings in the literature.

References

Impact of CYP3A4 metabolism on Ensartinib efficacy and toxicity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cytochrome P450 3A4 (CYP3A4) metabolism on the efficacy and toxicity of Ensartinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is predominantly metabolized in the liver by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This is a critical consideration for potential drug-drug interactions.

Q2: How does the co-administration of CYP3A4 inhibitors affect this compound?

A2: Co-administration of this compound with moderate to strong CYP3A4 inhibitors should be avoided.[1][3] These inhibitors can significantly increase the plasma concentration of this compound, leading to a higher risk of adverse events.[1]

Q3: What is the impact of co-administering CYP3A4 inducers with this compound?

A3: Concurrent use of moderate to strong CYP3A4 inducers with this compound is not recommended as it may lead to decreased this compound exposure and subsequently reduced efficacy.[1][3]

Q4: Does this compound itself have any effect on CYP3A4 activity?

A4: Yes, in vitro studies have shown that this compound is a potent inhibitor of CYP3A4, with a reported IC50 value of 1.12 µM.[4] It also exhibits time-dependent inhibition of CYP3A4.[5] This suggests that this compound has the potential to affect the metabolism of other drugs that are substrates of CYP3A4.[5]

Q5: What are the major circulating metabolites of this compound?

A5: Following a single oral dose of radiolabeled this compound, the major circulating components in plasma were unchanged this compound and its metabolite M465.[6]

Q6: Are there any specific adverse events associated with altered this compound metabolism?

A6: Increased exposure to this compound due to CYP3A4 inhibition can heighten the risk and severity of its known adverse effects, which include rash, musculoskeletal pain, and hepatotoxicity.[3] Monitoring of liver function is recommended during treatment.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Adverse Events Observed in an In Vivo Experiment
Possible Cause Troubleshooting Step
Co-administration of a CYP3A4 Inhibitor: The experimental subject may be receiving a concomitant medication that inhibits CYP3A4, leading to increased this compound exposure.Review all co-administered compounds for known CYP3A4 inhibitory potential. If a potential inhibitor is identified, consider a washout period or alternative non-inhibitory compound if experimentally feasible.
Genetic Polymorphism: The subject may have a genetic polymorphism leading to reduced CYP3A4 activity (poor metabolizer phenotype).If feasible, genotype the subjects for common CYP3A4 loss-of-function alleles.
Hepatic Impairment: The subject may have underlying liver dysfunction, impairing its metabolic capacity.Assess liver function through standard biochemical tests (ALT, AST, bilirubin).
Issue 2: Reduced or Lack of Efficacy in an In Vivo Model
Possible Cause Troubleshooting Step
Co-administration of a CYP3A4 Inducer: The subject may be receiving a concomitant medication that induces CYP3A4, leading to rapid metabolism and lower exposure to this compound.Review all co-administered compounds for known CYP3A4 inducing potential. If a potential inducer is identified, consider a washout period or an alternative non-inducing compound.
High CYP3A4 Activity: The subject may have inherently high CYP3A4 activity (ultra-rapid metabolizer phenotype).Consider assessing baseline CYP3A4 activity using a probe substrate if the experimental model allows.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound

CYP IsoformIC50 (µM)
CYP3A41.12[4]
CYP2C94.93[4]
CYP2C1914.6[4]
CYP3A519.1[4]
CYP2C820.6[4]
CYP1A2No appreciable inhibition[4]
CYP2D6No appreciable inhibition[4]
CYP2B6No appreciable inhibition[4]

Table 2: Predicted Impact of CYP3A4 Modulators on the Pharmacokinetics of Co-administered CYP3A4 Substrates (Based on PBPK Modeling)

Co-administered AgentPredicted Change in CmaxPredicted Change in AUC
Sensitive CYP3A4 SubstrateUp to 12-fold increase[5]Up to 29-fold increase[5]

Note: These are predictions from a physiologically based pharmacokinetic (PBPK) model and should be confirmed with clinical data where available.[5]

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted from general procedures for in vitro drug metabolism studies.

Objective: To identify the metabolites of this compound formed by CYP3A4 in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for metabolites using a validated LC-MS/MS method.

  • Include control incubations without NADPH to differentiate between metabolic and non-metabolic degradation.

Visualizations

Ensartinib_Metabolism_Pathway This compound This compound CYP3A4 CYP3A4 (Liver) This compound->CYP3A4 Metabolism Metabolites Phase I Metabolites (e.g., M465) CYP3A4->Metabolites Elimination Elimination Metabolites->Elimination

Caption: Metabolic pathway of this compound via CYP3A4.

DDI_Workflow cluster_inhibitor CYP3A4 Inhibition cluster_inducer CYP3A4 Induction CYP3A4_Inhibitor Strong/Moderate CYP3A4 Inhibitor Increased_this compound Increased this compound Concentration CYP3A4_Inhibitor->Increased_this compound Inhibits Metabolism Increased_Toxicity Increased Risk of Toxicity/Adverse Events Increased_this compound->Increased_Toxicity CYP3A4_Inducer Strong/Moderate CYP3A4 Inducer Decreased_this compound Decreased this compound Concentration CYP3A4_Inducer->Decreased_this compound Induces Metabolism Decreased_Efficacy Decreased Efficacy Decreased_this compound->Decreased_Efficacy

Caption: Impact of CYP3A4 modulators on this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome Toxicity High Toxicity? Start->Toxicity Efficacy Low Efficacy? Start->Efficacy CheckInhibitor Check for CYP3A4 Inhibitors Toxicity->CheckInhibitor Yes AssessGenetics Consider Genetic Polymorphisms Toxicity->AssessGenetics Yes AssessLiver Assess Liver Function Toxicity->AssessLiver Yes CheckInducer Check for CYP3A4 Inducers Efficacy->CheckInducer Yes

Caption: Troubleshooting logic for unexpected this compound outcomes.

References

Validation & Comparative

Ensartinib Versus Crizotinib: A Comparative Guide for Treatment-Naive ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the head-to-head eXalt3 trial reveals the superior efficacy of ensartinib, a next-generation ALK inhibitor, over the first-generation inhibitor crizotinib in the first-line treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of their clinical performance, safety profiles, and mechanisms of action for researchers, scientists, and drug development professionals.

Efficacy in ALK-Positive NSCLC

The eXalt3 trial unequivocally established the superior efficacy of this compound over crizotinib in the first-line setting for ALK-positive NSCLC.

Key Efficacy Data from the eXalt3 Trial
Efficacy EndpointThis compoundCrizotinibHazard Ratio (HR) / Odds Ratio (OR)p-value
Median Progression-Free Survival (PFS) (ITT Population) 25.8 months[1]12.7 months[1]0.51 (95% CI, 0.35-0.72)[1]<0.001[1]
Overall Response Rate (ORR) (ITT Population) 74% (95% CI, 66%-81%)[4]67% (95% CI, 58%-74%)[4]--
Median Duration of Response (DoR) (ITT Population) Not Reached[4]27.3 months[4]--
Intracranial Response Rate (Patients with Measurable Brain Metastases) 63.6%[4]21.1%[4]--
Median PFS in Patients with Brain Metastases at Baseline 11.8 months[4]7.5 months[4]0.55 (95% CI, 0.30-1.01)[4]0.05[4]
Time to CNS Progression (at 12 months) 4.2%[1]23.9%[1]0.32 (95% CI, 0.16-0.63)[1]0.001[1]

Safety and Tolerability

Both this compound and crizotinib have manageable safety profiles, though the types and frequencies of adverse events differ.

Common Treatment-Related Adverse Events (Any Grade) in the eXalt3 Trial
Adverse EventThis compoundCrizotinib
Rash 67.8%[5]-
Elevated Alanine Aminotransferase (ALT) 48.3%[5]-
Elevated Aspartate Aminotransferase (AST) 37.8%[5]-
Pruritus (Itching) 26.6%[5]-
Nausea -Frequent[6]
Edema -Frequent[6]
Constipation -Frequent[6]
Liver Toxic Effects -Frequent[6]

Treatment-related serious adverse events were reported in 7.7% of patients in the this compound group and 6.1% in the crizotinib group.[7] Dose reductions due to adverse events were required in 23.8% of this compound-treated patients and 19.9% of crizotinib-treated patients.[7]

Mechanism of Action: Targeting the ALK Fusion Protein

Both this compound and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ALK fusion protein, an oncogenic driver in a subset of NSCLC. However, their molecular interactions and downstream effects differ. Crizotinib is a first-generation inhibitor of ALK, as well as c-Met and ROS1.[1] this compound is a potent, next-generation ALK inhibitor that has shown activity against a broader range of ALK resistance mutations that can emerge during treatment with crizotinib.[8][9]

The EML4-ALK fusion gene, the most common ALK rearrangement in NSCLC, leads to constitutive activation of the ALK tyrosine kinase.[3] This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival.[8] Both drugs competitively bind to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of these downstream signaling cascades.[8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K STAT3 STAT3 EML4_ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->EML4_ALK Inhibits Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits

Caption: ALK Signaling Pathway Inhibition by this compound and Crizotinib.

Experimental Protocols: The eXalt3 Trial

The eXalt3 study (NCT02767804) was a pivotal phase 3, global, multicenter, open-label, randomized clinical trial.[10]

Patient Population: The trial enrolled 290 patients with advanced, recurrent, or metastatic ALK-positive NSCLC who had not previously received an ALK inhibitor.[1] Patients were required to have measurable disease per RECIST v1.1 criteria and an ECOG performance status of 0 to 2.[10] Enrollment of patients with asymptomatic brain metastases was permitted.[3]

Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:

  • This compound: 225 mg orally once daily[11]

  • Crizotinib: 250 mg orally twice daily[11]

Treatment continued until disease progression or unacceptable toxicity.[1]

Endpoints:

  • Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).[11]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and intracranial response rate.[11]

eXalt3_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Eligibility Inclusion/Exclusion Criteria Met (N=290) Randomize Randomization Eligibility->Randomize Ensartinib_Arm This compound 225 mg once daily (n=143) Randomize->Ensartinib_Arm Crizotinib_Arm Crizotinib 250 mg twice daily (n=147) Randomize->Crizotinib_Arm FollowUp Treatment until Progression or Unacceptable Toxicity Ensartinib_Arm->FollowUp Crizotinib_Arm->FollowUp Analysis Endpoint Analysis (PFS, ORR, OS, etc.) FollowUp->Analysis

Caption: Workflow of the eXalt3 Clinical Trial.

Conclusion

The evidence from the eXalt3 trial strongly supports the use of this compound as a new first-line standard of care for patients with ALK-positive NSCLC.[1][3] Its superior efficacy, particularly in prolonging progression-free survival and controlling intracranial disease, marks a significant advancement over crizotinib. While both drugs have manageable safety profiles, the distinct adverse event profiles should be considered in individual patient management. For researchers and drug development professionals, the success of this compound underscores the value of developing next-generation targeted therapies that can overcome resistance mechanisms and improve outcomes for patients with oncogene-driven cancers.

References

A Comparative Guide to Head-to-Head Clinical Trial Designs for Second-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of treatment for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been significantly shaped by the development of targeted therapies. Following the establishment of the first-generation ALK inhibitor, crizotinib, a new wave of more potent and selective second-generation inhibitors has emerged. This guide provides a comprehensive comparison of the head-to-head clinical trial designs for these second-generation agents, offering valuable insights for researchers, scientists, and drug development professionals. The focus will be on the pivotal phase 3 trials that have defined the current standard of care: the ALEX trial (alectinib vs. crizotinib), the ALTA-1L trial (brigatinib vs. crizotinib), and the eXalt3 trial (ensartinib vs. crizotinib). Additionally, the ALTA-3 trial, a direct head-to-head comparison of two second-generation inhibitors, will be examined.

ALK Signaling Pathway in NSCLC

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (most commonly with the EML4 gene), drives oncogenesis in a subset of NSCLC patients.[1][2] This aberrant fusion protein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation, survival, and invasion.[3][4] Second-generation ALK inhibitors are designed to block the ATP-binding site of the ALK tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling.[5][6]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein GRB2 GRB2 ALK Fusion Protein->GRB2 P JAK JAK ALK Fusion Protein->JAK P PI3K PI3K ALK Fusion Protein->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors STAT3 STAT3 JAK->STAT3 STAT3->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Gene Expression->Cell Proliferation, Survival, Invasion

Figure 1: Simplified ALK Signaling Pathway in NSCLC.

Head-to-Head Clinical Trial Design: A Typical Workflow

The design of phase 3 head-to-head clinical trials for second-generation ALK inhibitors in the first-line setting generally follows a standardized workflow. These trials are typically randomized, open-label, multicenter studies comparing the efficacy and safety of a novel second-generation inhibitor against the then-standard-of-care, crizotinib.

Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Patient Screening->Informed Consent Randomization (1:1) Randomization (1:1) Patient Screening->Randomization (1:1) Arm A: Second-Gen ALK Inhibitor Arm A: Second-Gen ALK Inhibitor Randomization (1:1)->Arm A: Second-Gen ALK Inhibitor Arm B: Crizotinib Arm B: Crizotinib Randomization (1:1)->Arm B: Crizotinib Tumor Assessment (RECIST 1.1) Tumor Assessment (RECIST 1.1) Arm A: Second-Gen ALK Inhibitor->Tumor Assessment (RECIST 1.1) Arm B: Crizotinib->Tumor Assessment (RECIST 1.1) Primary Endpoint Analysis (PFS) Primary Endpoint Analysis (PFS) Tumor Assessment (RECIST 1.1)->Primary Endpoint Analysis (PFS) Secondary Endpoint Analysis Secondary Endpoint Analysis Primary Endpoint Analysis (PFS)->Secondary Endpoint Analysis

Figure 2: Typical Head-to-Head Clinical Trial Workflow.

Comparison of Pivotal Phase 3 First-Line Trials

The following tables summarize the key design elements and outcomes of the ALEX, ALTA-1L, and eXalt3 trials.

Table 1: Trial Design and Patient Characteristics
FeatureALEX (Alectinib vs. Crizotinib)[7][8][9][10][11]ALTA-1L (Brigatinib vs. Crizotinib)[1][12][13]eXalt3 (this compound vs. Crizotinib)[4][14][15][16][17][18][19][20][21][22]
Official Title A Randomized, Multicenter, Open-Label, Phase III Study of Alectinib Versus Crizotinib in Treatment-Naïve Anaplastic Lymphoma Kinase-Positive Advanced Non-Small Cell Lung CancerA Study of Brigatinib (AP26113) Versus Crizotinib in Patients With ALK-Positive Advanced Non-Small Cell Lung CancerA Phase 3 Randomized Study Comparing this compound to Crizotinib in Anaplastic Lymphoma Kinase (ALK) Positive Non-Small Cell Lung Cancer (NSCLC) Patients
Phase IIIIIIIII
Primary Endpoint Progression-Free Survival (PFS) by InvestigatorPFS by Blinded Independent Review Committee (BIRC)PFS by BIRC
Patient Population Treatment-naïve, advanced ALK+ NSCLCALK inhibitor-naïve, advanced ALK+ NSCLCALK inhibitor-naïve, advanced ALK+ NSCLC
N (Patients) 303275290
Randomization 1:11:11:1
Stratification Factors ECOG PS (0/1 vs 2), Race (Asian vs non-Asian), CNS metastases at baselineCNS metastases at baseline, Prior chemotherapy for advanced diseasePrior chemotherapy, ECOG PS (0/1 vs 2), CNS metastases at baseline, Geographic region (Asia vs Rest of World)
Table 2: Dosing Regimens
DrugALEX Trial[9]ALTA-1L Trial[1]eXalt3 Trial[18][20]
Alectinib 600 mg orally twice daily--
Brigatinib -90 mg orally once daily for 7 days, then 180 mg once daily-
This compound --225 mg orally once daily
Crizotinib 250 mg orally twice daily250 mg orally twice daily250 mg orally twice daily
Table 3: Efficacy Outcomes
OutcomeALEX (Alectinib vs. Crizotinib)[9][11][23]ALTA-1L (Brigatinib vs. Crizotinib)[15]eXalt3 (this compound vs. Crizotinib)[16]
Median PFS (BIRC/Investigator) Not Reached vs. 11.1 months (Investigator)24.0 vs. 11.0 months (BIRC)25.8 vs. 12.7 months (BIRC)
Hazard Ratio (PFS) 0.47 (95% CI: 0.34–0.65)0.49 (95% CI: 0.35–0.68)0.56 (95% CI, 0.40-0.79)
Objective Response Rate (ORR) 82.9% vs. 75.5%71% vs. 60%Not specified in provided results
Intracranial ORR (patients with measurable CNS lesions) 81% vs. 50%[24]78% vs. 26%[24]Not specified in provided results

Direct Head-to-Head Comparison of Second-Generation ALK Inhibitors: The ALTA-3 Trial

The ALTA-3 trial is a notable exception to the trend of comparing second-generation inhibitors to crizotinib, as it directly compared two second-generation agents, brigatinib and alectinib, in patients who had progressed on crizotinib.[2][3][7][25][26]

Table 4: ALTA-3 Trial Design and Outcomes
FeatureALTA-3 (Brigatinib vs. Alectinib)[2][3][7][25][26]
Phase III
Primary Endpoint Progression-Free Survival (PFS) by BIRC
Patient Population Advanced ALK+ NSCLC with progression on crizotinib
N (Patients) 248
Randomization 1:1
Dosing Brigatinib: 180 mg once daily (after 7-day lead-in at 90 mg); Alectinib: 600 mg twice daily
Median PFS (BIRC) 19.3 months vs. 19.2 months
Hazard Ratio (PFS) 0.97 (95% CI: 0.66–1.42)

The results of the ALTA-3 trial showed no statistically significant difference in PFS between brigatinib and alectinib in the second-line setting.[2][7]

Experimental Protocols: Key Methodologies

The successful execution of these pivotal trials relied on well-defined experimental protocols.

Patient Selection Criteria

Inclusion criteria for the first-line trials (ALEX, ALTA-1L, eXalt3) were broadly similar, requiring patients to have:

  • Histologically or cytologically confirmed advanced or metastatic (Stage IIIB/IV) NSCLC.[8][13][14]

  • ALK-positive status confirmed by a validated test.[8][13]

  • No prior systemic therapy for advanced disease (prior adjuvant/neoadjuvant chemotherapy was allowed in some trials if a sufficient time had elapsed).[1][15]

  • At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[14][15]

  • An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[8][15]

Key exclusion criteria often included prior treatment with an ALK inhibitor and significant uncontrolled comorbidities.[1]

For the ALTA-3 trial, the key inclusion criterion was disease progression on crizotinib.[2]

Efficacy and Safety Assessments

Tumor response and progression were assessed by both the investigator and a blinded independent review committee (BIRC) using RECIST v1.1.[5][6][27][28][29] RECIST 1.1 provides standardized criteria for defining complete response, partial response, stable disease, and progressive disease based on changes in the sum of diameters of target lesions.

Safety and tolerability were continuously monitored through the recording of adverse events (AEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

The head-to-head clinical trials of second-generation ALK inhibitors have been instrumental in advancing the treatment of ALK-positive NSCLC. The ALEX, ALTA-1L, and eXalt3 trials consistently demonstrated the superiority of alectinib, brigatinib, and this compound, respectively, over the first-generation inhibitor crizotinib in the first-line setting, establishing them as new standards of care. The ALTA-3 trial provided the first direct comparison of two second-generation inhibitors, showing comparable efficacy in the second-line setting. A thorough understanding of the design, methodologies, and outcomes of these trials is crucial for researchers and clinicians in the ongoing effort to optimize treatment strategies for this patient population.

References

Superior Central Nervous System Penetration of Ensartinib: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib is a potent, next-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). A key differentiator for ALK inhibitors is their ability to penetrate the central nervous system (CNS) and treat or prevent brain metastases, a common site of disease progression in ALK-positive NSCLC. This guide provides an objective comparison of the CNS penetration of this compound with other prominent ALK inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of CNS Penetration

The superior CNS penetration of this compound is evident from both preclinical and clinical data. A key factor influencing drug distribution to the brain is whether the compound is a substrate of efflux transporters such as P-glycoprotein (P-gp) at the blood-brain barrier. While some ALK inhibitors are P-gp substrates, limiting their brain accumulation, this compound's characteristics allow for more effective CNS penetration.

Quantitative CNS Penetration Data

The following table summarizes key quantitative metrics for CNS penetration of this compound and other ALK inhibitors. Higher cerebrospinal fluid (CSF) to plasma ratios and brain-to-plasma ratios are indicative of better CNS penetration. Intracranial overall response rates (icORR) from clinical trials provide a direct measure of clinical efficacy against brain metastases.

DrugGenerationP-gp SubstrateCSF/Plasma RatioBrain/Plasma Ratio (Preclinical)Intracranial ORR (icORR)Clinical Trial
This compound 2ndYes[1][2]Data Not AvailableData Not Available64%[3][4][5]eXalt3[4][5]
Alectinib 2ndNo[6]~0.75-0.94[6]0.63–0.94[7]54.2% - 81%ALEX, ALUR[8][9]
Brigatinib 2ndYes[10]~0.31[11]Data Not Available78%ALTA-1L[12][13]
Lorlatinib 3rdWeak[6]~0.75-0.77[6][14]0.7[15]82% (measurable lesions)CROWN[16][17]
Crizotinib 1stYes[6]~0.0026-0.026[18][19]Data Not Available21% - 26%PROFILE 1014, eXalt3[3][14]

Experimental Protocols

Determination of CSF/Plasma and Brain/Plasma Ratios

These pharmacokinetic parameters are crucial for quantifying the extent of CNS penetration.

  • CSF Collection: In clinical trials, cerebrospinal fluid is typically collected via lumbar puncture. Samples are processed to remove cellular components and stored at low temperatures (-80°C) until analysis. For accurate measurement, blood contamination is minimized.[20]

  • Plasma Collection: Whole blood is collected, and plasma is separated by centrifugation.

  • Drug Concentration Analysis: Drug concentrations in CSF and plasma are quantified using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21] The ratio of the drug concentration in CSF to that in plasma provides a measure of blood-brain barrier penetration.

  • Brain Tissue Distribution (Preclinical): In animal models, brain-to-plasma ratios are determined by administering the drug and, at a specified time point, collecting blood and brain tissue. The concentration of the drug in homogenized brain tissue and plasma is measured by LC-MS/MS. The unbound drug concentration in the brain, which is the pharmacologically active fraction, can be estimated using techniques like equilibrium dialysis or the brain slice method.[22]

Assessment of Intracranial Efficacy in Clinical Trials

The intracranial overall response rate (icORR) is a primary endpoint in clinical trials evaluating the efficacy of ALK inhibitors against brain metastases.

  • Patient Population: Trials enroll patients with ALK-positive NSCLC who have measurable or non-measurable brain metastases at baseline.[22][23]

  • Imaging: Brain imaging, typically magnetic resonance imaging (MRI), is performed at baseline and at regular intervals (e.g., every 8 weeks) during the trial to assess tumor response.[19][24][25][26]

  • Response Criteria: The response of intracranial lesions is evaluated using standardized criteria, most commonly the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) or the Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria.[6][7][20]

    • RECIST 1.1: Defines response based on the change in the sum of the longest diameters of target lesions.[15]

    • RANO-BM: Provides a more detailed framework for assessing response in brain metastases, considering target and non-target lesions, new lesions, and the use of corticosteroids.[6][20]

Visualizing the ALK Signaling Pathway and Drug Action

The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways that promote tumor growth and survival. This compound and other ALK inhibitors act by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its activity.

ALK_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_drug EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS Activates PI3K PI3K EML4_ALK->PI3K Activates JAK JAK EML4_ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->EML4_ALK Inhibits

Caption: The EML4-ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Intracranial Response

The evaluation of a drug's efficacy against brain metastases in a clinical trial follows a structured workflow, from patient enrollment to data analysis.

Experimental_Workflow start Patient Enrollment (ALK+ NSCLC with Brain Metastases) baseline Baseline Brain MRI start->baseline randomization Randomization baseline->randomization treatment_this compound Treatment Arm: This compound randomization->treatment_this compound treatment_comparator Comparator Arm: (e.g., Crizotinib) randomization->treatment_comparator follow_up Follow-up Brain MRI (e.g., every 8 weeks) treatment_this compound->follow_up treatment_comparator->follow_up response_assessment Intracranial Response Assessment (RECIST 1.1 / RANO-BM) follow_up->response_assessment data_analysis Data Analysis (icORR, PFS, etc.) response_assessment->data_analysis end Results data_analysis->end

Caption: Workflow for assessing intracranial response in a clinical trial.

Conclusion

The available data strongly support the superior central nervous system penetration and efficacy of this compound compared to the first-generation ALK inhibitor, crizotinib.[3][4][5] While direct comparative CNS penetration data with all second and third-generation inhibitors are not fully available, the high intracranial overall response rate observed in the eXalt3 trial positions this compound as a compelling option for the treatment of ALK-positive NSCLC, particularly in patients with or at high risk of developing brain metastases.[3][4][5] The favorable CNS activity of this compound, coupled with its systemic efficacy, underscores its importance in the evolving landscape of ALK-targeted therapies.

References

Data Presentation: Comparative Efficacy Against ALK Mutations

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the cross-resistance profiles of Ensartinib and other Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitors (TKIs) is crucial for researchers, scientists, and drug development professionals. Acquired resistance is a significant clinical challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC), and understanding the activity of different TKIs against various resistance mutations is key to optimizing sequential therapy and developing novel agents.

This compound is a second-generation ALK TKI designed to be more potent than the first-generation inhibitor, crizotinib, and to have activity against common crizotinib-resistance mutations.[1][2] Like other second-generation TKIs such as alectinib, brigatinib, and ceritinib, it offers an alternative treatment option. The third-generation TKI, lorlatinib, was specifically developed to overcome resistance to second-generation inhibitors.[3][4]

Mechanisms of resistance to ALK TKIs are primarily driven by the acquisition of secondary mutations within the ALK kinase domain, which interfere with drug binding.[3][5] Less commonly, resistance can arise from ALK gene amplification or the activation of alternative "bypass" signaling pathways (e.g., MET, EGFR, KIT).[6][7][8][9] The specific ALK mutation that emerges often depends on the TKI being used, leading to distinct cross-resistance profiles.[10][11]

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other commercially available ALK TKIs against wild-type ALK and a panel of clinically relevant ALK resistance mutations. Lower IC50 values indicate greater potency.

ALK Variant This compound IC50 (nM) Crizotinib IC50 (nM) Alectinib IC50 (nM) Brigatinib IC50 (nM) Ceritinib IC50 (nM) Lorlatinib IC50 (nM) Commonly Develops After
Wild-Type <0.4[1]~20~2~10[12]~3~1N/A
L1196M <0.4[1]High Resistance[13]SensitiveSensitive[14][15]Sensitive[11]SensitiveCrizotinib[3][5]
G1269A Sensitive (ORR 67%)[16]High Resistance[17]SensitiveSensitive[14]SensitiveSensitive[4]Crizotinib[3][17]
C1156Y <0.4[1]High Resistance[13]SensitiveSensitive[14]Sensitive[11]SensitiveCrizotinib[3][7]
F1174V/L <0.4 (F1174)[1]Resistant (F1174V)[3]SensitiveSensitiveResistant (F1174V)[3]Sensitive[4]Crizotinib, Ceritinib[3]
I1171T/N/S Potent[18]Resistant (I1171T/N)[3]Resistant[3][19]Sensitive[14]Sensitive (I1171T)[11]Sensitive[20]Alectinib[3][10]
V1180L Data not availableResistant[3]Resistant[19]Sensitive[14]Sensitive[11]SensitiveAlectinib[10][19]
S1206Y/C <0.4 (S1206R)[1]Resistant (S1206Y)[13]Data not availableResistant (S1206Y/C)[11]Data not availableSensitiveCrizotinib, Brigatinib[3][11]
G1202R 3.8[1]High Resistance[13]High Resistance[3][19]Substantial Activity[12]High Resistance[3]Sensitive[3][10]All 2nd Gen TKIs[10][11]
Compound Mutations Data not availableGenerally ResistantGenerally ResistantGenerally ResistantGenerally ResistantResistant[21][22]Lorlatinib, Sequential TKIs[5][21]
(Note: "High Resistance" indicates that clinically achievable concentrations of the drug are unlikely to be effective. "Sensitive" indicates that the drug is active against the mutation in preclinical models. ORR = Objective Response Rate from clinical data.)

Experimental Protocols

The data presented above is primarily derived from two key types of preclinical experiments: biochemical kinase assays and cell-based proliferation assays.

Biochemical Kinase Activity Assay (IC50 Determination)

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Methodology:

  • Reagents: Recombinant human ALK kinase domain (wild-type or mutant), a generic kinase substrate (e.g., a synthetic peptide), Adenosine-5'-triphosphate (ATP, often radiolabeled with ³²P or ³³P), and the test compound (e.g., this compound).

  • Procedure: The ALK enzyme, substrate, and varying concentrations of the test compound are combined in a reaction buffer in the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The enzyme transfers a phosphate group from ATP to the substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo) that measure the amount of ADP produced can be used.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Proliferation/Viability Assay

Objective: To determine the potency of a compound in inhibiting the proliferation of cells whose survival is dependent on ALK signaling.

Methodology:

  • Cell Line Engineering: An interleukin-3 (IL-3) dependent murine pro-B cell line, such as Ba/F3, is engineered to express a constitutively active ALK fusion protein (e.g., EML4-ALK). These cells are then further engineered to express specific ALK resistance mutations. The expression of the ALK fusion protein makes the cells independent of IL-3 for survival and proliferation.

  • Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media without IL-3.

  • Drug Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of the ALK-TKI being tested for 48-72 hours.

  • Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric or luminescent assay. Common methods include:

    • MTT Assay: Measures the metabolic activity of living cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the drug concentration. A dose-response curve is generated to calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50%.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K TKI ALK TKI (e.g., this compound) TKI->ALK Inhibits Mutation Resistance Mutation (e.g., G1202R) Mutation->TKI Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: ALK signaling pathway, TKI inhibition, and resistance mechanism.

Experimental_Workflow cluster_assays In Vitro Cross-Resistance Profiling start Patient with Acquired Resistance to ALK TKI biopsy Tumor Biopsy or Liquid Biopsy start->biopsy ngs Next-Generation Sequencing (NGS) biopsy->ngs identify_mut Identify ALK Resistance Mutation ngs->identify_mut biochem Biochemical Assay: Recombinant ALK (WT & Mutant) + Panel of TKIs identify_mut->biochem cell_based Cell-Based Assay: Ba/F3 cells (WT & Mutant ALK) + Panel of TKIs identify_mut->cell_based ic50_biochem Determine IC50 Values biochem->ic50_biochem ic50_cell Determine IC50 Values cell_based->ic50_cell compare Compare IC50 Profiles to Guide Therapy ic50_biochem->compare ic50_cell->compare

Caption: Experimental workflow for assessing TKI cross-resistance.

TKI_Treatment_Flow start ALK+ NSCLC (TKI-Naïve) first_gen 1st/2nd Gen TKI (Crizotinib/Alectinib/ This compound) start->first_gen Initial Treatment progression Disease Progression first_gen->progression Acquired Resistance (e.g., L1196M, I1171N) second_gen 2nd Gen TKI (e.g., Brigatinib) progression2 progression2 second_gen->progression2 Acquired Resistance (e.g., G1202R) third_gen 3rd Gen TKI (Lorlatinib) progression3 progression3 third_gen->progression3 Acquired Resistance (Compound Mutations) progression->second_gen Switch Therapy progression2->third_gen Switch Therapy

Caption: Logical flow of sequential ALK TKI therapy and resistance.

References

A Comparative Analysis of Safety Profiles: Ensartinib, Crizotinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of three anaplastic lymphoma kinase (ALK) inhibitors—Ensartinib, Crizotinib, and Alectinib—used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The information is supported by data from key clinical trials, including the eXalt3, ALEX, and PROFILE 1014 studies.

Executive Summary

This compound, Crizotinib, and Alectinib are tyrosine kinase inhibitors (TKIs) that target the ALK fusion protein, a key driver in a subset of NSCLC.[1][2][3] While all three drugs have demonstrated efficacy, their safety profiles exhibit notable differences. Alectinib is generally associated with a favorable safety profile, particularly concerning grade 3-5 adverse events.[4] this compound has shown a distinct safety profile from other ALK inhibitors, with rash being a prominent adverse event.[5][6] Crizotinib, the first-generation ALK inhibitor, is linked to a higher incidence of certain adverse events, including vision disorders and gastrointestinal issues.[6][7]

Comparative Safety Data

The following tables summarize the incidence of common, grade 3-4, and serious adverse events observed in key clinical trials for this compound, Crizotinib, and Alectinib.

Table 1: Common Adverse Events (All Grades, ≥20% Incidence in any arm)
Adverse EventThis compound (eXalt3)[8][9]Crizotinib (eXalt3)[8]Crizotinib (PROFILE 1014)[10]Alectinib (ALEX)[11]Crizotinib (ALEX)[11]
Rash 72%----
Musculoskeletal Pain 36%----
Constipation 31%-≥25%36.8%-
Cough 31%----
Pruritus 32%----
Nausea 28%-≥25%--
Edema 27%-≥25%--
Pyrexia 22%----
Fatigue 21%-≥25%22.4%-
Vision Disorder --≥25%--
Diarrhea --≥25%--
Vomiting --≥25%--
Decreased Appetite --≥25%--
Upper Respiratory Infection --≥25%--
Anemia ---26.3%-
Increased Blood Bilirubin ---21.7%-

Note: Direct comparison across trials should be done with caution due to differences in study populations and methodologies. A "-" indicates the data was not reported in the top-line results of the cited source.

Table 2: Grade 3-4 Adverse Events of Interest
Adverse EventThis compound (eXalt3)[6]Crizotinib (PROFILE 1014)[10]Alectinib (ALEX)[11]
Rash 12.0%--
Musculoskeletal Pain 1.4%--
Cough 0.7%--
Pruritus 2.1%--
Syncope -3%-
QT Prolongation -3%-
Pulmonary Embolism -5%-
ALT Elevation -17%-
Grade ≥3 AEs (Overall) --52.0%

Note: A "-" indicates the data was not reported in the top-line results of the cited source.

Table 3: Treatment Discontinuation and Dose Modification due to Adverse Events
ParameterThis compound (eXalt3)[12]Crizotinib (eXalt3)[12]Alectinib (ALEX)[13]Crizotinib (ALEX)[13]
Dose Reductions 23.8%19.9%20.4%19.9%
Treatment Discontinuation 9.1%6.8%14.5%14.6%

Experimental Protocols

eXalt3 Trial (this compound vs. Crizotinib)
  • Official Title: A Phase 3 Randomized Study Comparing this compound to Crizotinib in Anaplastic Lymphoma Kinase (ALK) Positive Non-Small Cell Lung Cancer (NSCLC) Patients.[5]

  • Design: A global, phase 3, open-label, randomized study.[5]

  • Participants: Patients with ALK+ NSCLC who had received no prior ALK TKI and up to one prior chemotherapy regimen.[5] Eligibility also included being ≥ 18 years of age, having stage IIIB or IV ALK+ NSCLC, measurable disease per RECIST 1.1, adequate organ function, and an ECOG performance status of ≤2.[5]

  • Intervention: Patients were randomized to receive either oral this compound (225 mg, once daily) or crizotinib (250mg, twice daily) until disease progression or intolerable toxicity.[5]

  • Primary Endpoint: Progression-free survival (PFS) assessed by independent radiology review.[5]

ALEX Trial (Alectinib vs. Crizotinib)
  • Official Title: Randomized, Multicenter, Phase III, Open-Label Study of Alectinib Versus Crizotinib in Treatment-Naive Anaplastic Lymphoma Kinase-Positive Advanced Non-Small Cell Lung Cancer.[14]

  • Design: A global, randomized, open-label, phase 3 trial.[13]

  • Participants: Treatment-naive patients with ALK-positive advanced NSCLC.[13][14]

  • Intervention: Patients were randomized 1:1 to receive either alectinib 600 mg twice daily or crizotinib 250 mg twice daily.[13]

  • Primary Endpoint: Investigator-assessed PFS.[13]

PROFILE 1014 Trial (Crizotinib vs. Chemotherapy)
  • Official Title: A Clinical Trial Testing The Efficacy Of Crizotinib Versus Standard Chemotherapy Pemetrexed Plus Cisplatin Or Carboplatin In Patients With ALK Positive Non Squamous Cancer Of The Lung.[15]

  • Design: An international, multicenter, randomized, open-label, phase 3 study.[8]

  • Participants: Patients with previously untreated advanced ALK-positive NSCLC.[8]

  • Intervention: Patients were randomized to receive oral crizotinib (250 mg twice daily) or intravenous pemetrexed-plus-platinum chemotherapy every 3 weeks for up to six cycles.[8]

  • Primary Endpoint: PFS.[8]

Visualizations

ALK Signaling Pathway Inhibition

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors ALK Tyrosine Kinase Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes ALK Fusion Protein ALK Fusion Protein RAS/MEK/ERK RAS/MEK/ERK ALK Fusion Protein->RAS/MEK/ERK Activates PI3K/AKT PI3K/AKT ALK Fusion Protein->PI3K/AKT Activates JAK/STAT JAK/STAT ALK Fusion Protein->JAK/STAT Activates This compound This compound This compound->ALK Fusion Protein Inhibit Crizotinib Crizotinib Crizotinib->ALK Fusion Protein Inhibit Alectinib Alectinib Alectinib->ALK Fusion Protein Inhibit Proliferation Proliferation RAS/MEK/ERK->Proliferation Survival Survival PI3K/AKT->Survival Apoptosis Apoptosis PI3K/AKT->Apoptosis Inhibits JAK/STAT->Proliferation

Caption: Inhibition of the ALK fusion protein by this compound, Crizotinib, and Alectinib blocks downstream signaling pathways, leading to reduced cell proliferation and survival, and induction of apoptosis.

Generalized Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (ALK+ NSCLC, Treatment-Naive) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound or Alectinib) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Crizotinib) Randomization->Treatment_Arm_B Treatment_Period Treatment Until Progression or Unacceptable Toxicity Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_up Follow-up for PFS and OS Treatment_Period->Follow_up Data_Analysis Data Analysis (Efficacy and Safety) Follow_up->Data_Analysis

Caption: A simplified workflow for a phase 3 randomized controlled trial comparing different ALK inhibitors in treatment-naive ALK-positive NSCLC patients.

References

Safety Operating Guide

Ensuring the Safe and Compliant Disposal of Ensartinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigator compounds like ensartinib is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures minimizes environmental impact and prevents accidental exposure. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Core Principles of this compound Disposal

The primary directive for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is to act in accordance with all applicable country, federal, state, and local regulations[1][2][3]. This compound is intended for research use, and as such, its waste is often managed as investigational pharmaceutical waste.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for investigational drug disposal and should be adapted to comply with your institution's specific policies and local regulations.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound[1][2].

  • Avoid the formation of dust and aerosols. Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system[2][3].

2. Segregation of Waste:

  • Unused/Expired this compound: Unused or expired this compound should be segregated from other laboratory waste. Many study sponsors require the return of unused investigational products. If return is not an option, it should be disposed of as pharmaceutical waste[4][5].

  • Contaminated Materials: Items such as gloves, vials, and absorbent materials contaminated with this compound should be considered chemical waste.

  • Empty Containers: Even empty containers may retain residual amounts of the compound and should be disposed of as contaminated waste[6].

3. Disposal of Unused or Expired this compound:

  • Do not dispose of this compound down the drain or in the regular trash[1][2][3]. This can have a negative impact on the environment and water sources[7][8].

  • The recommended method of disposal is to offer the material to a licensed, professional waste disposal company[3]. These companies are equipped to handle and dispose of chemical and pharmaceutical waste, often through high-temperature incineration[6][9][10].

  • For investigational drugs in a clinical setting, unused products are often documented and prepared for destruction, a process that may require witnessing and detailed record-keeping[4][6].

4. Handling Spills:

  • In the event of a spill, evacuate personnel to a safe area[1][2].

  • Prevent further leakage or spillage if it is safe to do so[1][2].

  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1][2].

  • For solid spills, carefully sweep or shovel the material, avoiding the creation of dust, and place it in a suitable, closed container for disposal[3].

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1][2].

  • Dispose of all contaminated materials, including the absorbent, as hazardous waste in accordance with regulations[1][2].

5. Contaminated Packaging and Materials:

  • All packaging and materials that have come into direct contact with this compound should be treated as contaminated waste.

  • Conduct recycling or disposal of contaminated packaging in accordance with prevailing country, federal, state, and local regulations[1][2].

Quantitative Data Summary

Currently, publicly available documentation for this compound does not provide specific quantitative data regarding disposal, such as concentrations for chemical inactivation or environmental release limits. The consistent guidance is for disposal to be managed by licensed professionals in accordance with regulations.

Data PointValueSource
Occupational Exposure LimitNo substances with occupational exposure limit values have been established.[1][2]
Transport ClassificationConsidered non-hazardous for transport (DOT, IMDG, IATA).[1][2][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

Ensartinib_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate unused Unused / Expired This compound segregate->unused  Product contaminated Contaminated Materials (Vials, Gloves, Absorbent) segregate->contaminated  Labware/PPE spill Spill Occurs segregate->spill  Accident return_to_sponsor Return to Sponsor (If applicable) unused->return_to_sponsor professional_disposal Package for Licensed Professional Waste Disposal unused->professional_disposal  If not returned contaminated->professional_disposal contain_spill Contain & Clean Spill (Use inert absorbent) spill->contain_spill document Document Disposal (Follow Institutional Protocol) return_to_sponsor->document  If returned incineration High-Temperature Incineration professional_disposal->incineration incineration->document contain_spill->professional_disposal Dispose of contaminated material

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ensartinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Ensartinib. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is an antineoplastic agent, an inhibitor of several tyrosine kinases, including anaplastic lymphoma kinase (ALK).[1] While Safety Data Sheets (SDS) for this compound state that it is not classified as a hazardous substance or mixture, it is imperative to handle it with the caution accorded to all investigational compounds.[2][3][4] Potential health effects include respiratory tract, skin, and eye irritation.[5]

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the minimum PPE requirements for handling this compound powder and solutions.

PPE Item Specification Rationale
Gloves Nitrile, powder-free. Double gloving is recommended.Prevents skin contact.[2][4]
Eye Protection Safety goggles with side-shields.Protects eyes from dust and splashes.[2][4]
Lab Coat Impervious, long-sleeved, with knit cuffs.Protects skin and personal clothing from contamination.[2][4][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder form to prevent inhalation of dust and aerosols.[2][4][6]

Note: All PPE should be donned before handling this compound and removed before exiting the designated handling area.

Operational Plan for Handling this compound

Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a designated area for handling this compound is clearly marked.

  • Verify that an accessible safety shower and eye wash station are available.[2][4]

  • Work within a certified chemical fume hood or other appropriate ventilated enclosure.[2][4][5]

2. Handling the Compound:

  • Weighing: When weighing the solid form of this compound, do so within a ventilated enclosure to avoid the formation of dust and aerosols.[4][5]

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][4][5] Avoid inhalation of any dust or aerosol.[2][4][5]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[2][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4][5]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][5] Seek immediate medical attention.[2]

4. Accidental Spills:

  • Evacuate personnel from the immediate area.[2][4]

  • Wear full personal protective equipment, including respiratory protection.[2][4]

  • For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[5]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[2][4]

  • Clean the spill area thoroughly.

  • Prevent spilled material from entering drains or waterways.[2][4][5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Unused Product: Offer the material to a licensed professional waste disposal company.[5]

  • Contaminated Materials: This includes empty containers, used PPE, and cleaning materials. Place these items in a sealed, clearly labeled container for hazardous waste.

  • Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[2] Do not flush down the toilet or discard in regular trash.[7]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

Ensartinib_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Prep_Area Prepare Designated Handling Area Receive->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Solid (in fume hood) Don_PPE->Weigh Prepare_Solution Prepare Solution (in fume hood) Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE (in designated area) Segregate_Waste->Doff_PPE Dispose Dispose of Waste (per regulations) Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.